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  • Product: (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol

Executive Summary The compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol is a highly specialized chiral 1,2-amino alcohol. Structurally, it is a heavily modified analog of the norephedrine/cathine scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol is a highly specialized chiral 1,2-amino alcohol. Structurally, it is a heavily modified analog of the norephedrine/cathine scaffold, distinguished by the presence of a para-trifluoromethoxy (-OCF₃) group. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing the physicochemical impact of the -OCF₃ pharmacophore, the causality behind its stereoselective synthesis, and the analytical protocols required to validate its structural integrity.

Structural & Physicochemical Profiling: The "Super-Halogen" Effect

The incorporation of the -OCF₃ group fundamentally alters the pharmacokinetic potential of the 1,2-amino alcohol core. Often referred to in medicinal chemistry as a "super-halogen," the -OCF₃ moiety provides the electron-withdrawing inductive effects of a halogen while significantly boosting lipophilicity.

Unlike a standard methoxy group (-OCH₃) which is susceptible to rapid oxidative O-demethylation by Cytochrome P450 enzymes, the strong C-F bonds of the trifluoromethoxy group render it exceptionally resistant to metabolic degradation. This ensures a prolonged biological half-life and highly predictable pharmacokinetic behavior.

Quantitative Data Summary

The following table summarizes the predicted physicochemical properties of the target molecule, highlighting its suitability for central nervous system (CNS) drug discovery:

PropertyValueCausality / Implication in Drug Design
Molecular Weight 235.20 g/mol Highly compliant with Lipinski’s Rule of 5; optimal for small-molecule oral bioavailability.
cLogP (Predicted) ~2.3 – 2.5Driven by the lipophilic -OCF₃ group (Hansch π = 1.04); ideal for crossing the blood-brain barrier (BBB).
Topological Polar Surface Area ~55.5 ŲWell below the 90 Ų threshold required for efficient CNS penetration.
pKa (Amine) ~9.2 – 9.5Remains protonated at physiological pH (7.4), ensuring aqueous solubility and facilitating ionic anchoring in GPCR binding pockets.
Hydrogen Bonding 3 Donors, 4 AcceptorsThe 1,2-amino alcohol motif provides critical directional hydrogen bonding for target protein engagement.

Retrosynthetic Strategy & Stereocontrol

The synthesis of highly substituted 1,2-amino alcohols requires strict control over adjacent stereocenters[1]. Traditional methods, such as the asymmetric Henry (nitroaldol) reaction, often suffer from poor diastereoselectivity or require expensive chiral transition-metal catalysts.

To establish the strict (1S) configuration at the benzylic amine, the most robust and self-validating approach utilizes Ellman’s chiral tert-butanesulfinamide auxiliary [2]. This organosulfur compound acts as a chiral ammonia equivalent, directing nucleophilic addition with exceptional facial selectivity[3].

SynthesisWorkflow A 4-(Trifluoromethoxy)benzaldehyde B Imine Condensation Ti(OEt)4, (Rs)-t-BuSONH2 A->B C Chiral Sulfinyl Imine B->C D Asymmetric Strecker TMSCN, Sc(OTf)3 C->D E alpha-Amino Nitrile D->E F Grignard Addition MeMgBr, 0°C E->F G alpha-Amino Ketone F->G H Diastereoselective Reduction NaBH4 or L-Selectride G->H I N-Sulfinyl Amino Alcohol H->I J Auxiliary Cleavage HCl / MeOH I->J K (1S)-1-Amino-1-(4-(OCF3)phenyl)propan-2-ol J->K

Caption: Asymmetric synthesis workflow for the target 1,2-amino alcohol via Ellman's auxiliary.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology is designed to ensure chemical accuracy, with built-in causality and validation checkpoints for each transformation.

Step 1: Sulfinyl Imine Condensation
  • Procedure: To a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and (RS​) -tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Stir at room temperature for 12 hours.

  • Causality & Validation: Ti(OEt)₄ is critical as it functions simultaneously as a Lewis acid to activate the aldehyde and as a water scavenger to drive the equilibrium toward the imine[3]. The reaction is self-validating via TLC (Hexane/EtOAc 8:2); the disappearance of the UV-active aldehyde and the emergence of a yellow-tinted imine spot confirms quantitative conversion.

Step 2: Asymmetric Strecker-Type Addition
  • Procedure: Cool the imine solution in DCM to -78 °C. Add Sc(OTf)₃ (0.1 eq) followed by dropwise addition of Trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Causality & Validation: Sc(OTf)₃ catalyzes the addition of the cyanide nucleophile. The bulky tert-butanesulfinyl group sterically shields one face of the imine, forcing the nucleophile to attack via a highly ordered transition state, thereby establishing the (1S) configuration[2]. Validation is achieved via ¹H NMR of the crude mixture; the diastereomeric ratio (d.r. > 95:5) is confirmed by integrating the distinct benzylic proton signals.

Step 3: Grignard Addition to alpha-Amino Ketone
  • Procedure: Dissolve the α -amino nitrile in anhydrous THF at 0 °C. Slowly add Methylmagnesium bromide (MeMgBr) (3.0 eq). Quench carefully with saturated aqueous NH₄Cl.

  • Causality & Validation: The Grignard reagent attacks the nitrile carbon to form an intermediate imine salt. Careful temperature control (0 °C) prevents over-addition. The mild acidic quench hydrolyzes the intermediate to the corresponding α -amino ketone. LC-MS validation confirms the mass shift to the ketone ( [M+H]+ ).

Step 4: Diastereoselective Reduction
  • Procedure: To achieve the anti diastereomer (e.g., (1S, 2R)), reduce the ketone using NaBH₄ in Methanol at -20 °C. To achieve the syn diastereomer (e.g., (1S, 2S)), use L-Selectride in THF at -78 °C.

  • Causality & Validation: The choice of reducing agent dictates the C2 stereochemistry. NaBH₄ yields the anti product via Felkin-Anh controlled hydride delivery, whereas the massive steric bulk of L-Selectride overrides standard chelation, forcing attack from the less hindered face to yield the syn product[1].

Step 5: Auxiliary Cleavage (Deprotection)
  • Procedure: Treat the resulting N-sulfinyl amino alcohol with 4M HCl in Dioxane/Methanol for 2 hours at room temperature. Concentrate in vacuo to yield the hydrochloride salt of the target compound.

  • Causality & Validation: The acidic conditions selectively cleave the N-S bond of the sulfinamide auxiliary without epimerizing the chiral centers or hydrolyzing the highly stable -OCF₃ group.

  • Final Analytical Validation: ¹⁹F NMR is used as an orthogonal validation tool; a sharp singlet at approximately -58 ppm confirms the structural integrity of the trifluoromethoxy group. Chiral HPLC (e.g., Chiralcel OD-H) confirms the final enantiomeric excess (e.e. > 99%).

References[2] A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt932P-G3aIJr9kjHWf0NiiDI8wkUqVOktdsx2j3R3I05YtsXVFPjeS230nMCIlQaxGHt6fNelTKquG0PAvLVetIdEx4trWGluaHN6GmOpvqxleXo97IDG-F1hsieGCCcZkWVILeR-86RV4A==[3] tert-Butanesulfinamide - Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnwnecXea9mYRqlNo0y0rJ0LTsBS-cdwde_hLbTWfA0sKAw_INqO6hbJ4jqTVQcNNoluF0uit7WNmkyLNiEbydDuOTDjvQnKP7VR2VjTDyfqnJmU-u9ewk1rvDu82rmRKKo086ucHUeIR0oY3JZcA=[4] From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHobtU0fWqXW09XlKHObzgYr_-Ydhnp8Oi5wLKiFDyhJXAusB6ZGZTsR1cV2YW-9zcan2T_fIcCv8UOTwyn5KAFxWDlPceUc23bTqsefHDKW8oVxPbxQT5nKhCaZJCJmT9MYLYDrIkr7boCnsU=[1] 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF93V52u1dNpTqZDozafoDAhGSvsciSxsZ6wIvjMMbGAiw1mxV5kxeptTfRtR3YWHIRWW_u9x_73faql27ALwgaK5x-xQ1YynWUaqgZnWazYaRehXXZdLpQrBRqQGtIFQmdtTGjdw==

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Exploratory

An In-depth Technical Guide on the Postulated Mechanism of Action of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Disclaimer: The compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a postulated mechanism of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a postulated mechanism of action based on a comprehensive analysis of its structural analogs and the well-established principles of medicinal chemistry and pharmacology. The hypotheses presented herein require empirical validation.

Introduction

(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is a chiral amino alcohol derivative. Its core structure, a 1-phenylpropan-2-amine skeleton, is a well-known pharmacophore present in a variety of physiologically active compounds, including neurotransmitters and synthetic drugs. The specific stereochemistry at the C1 position, being (1S), and the presence of a trifluoromethoxy substituent at the para-position of the phenyl ring are critical determinants of its potential biological activity. This guide will explore the putative mechanism of action of this compound by dissecting its structural features and drawing parallels with well-characterized molecules.

Part 1: Postulated Mechanism of Action - A Monoamine Reuptake Inhibitor

The structural similarity of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL to monoamine neurotransmitters, such as norepinephrine and dopamine, strongly suggests that its primary mechanism of action involves the modulation of monoaminergic systems. Specifically, it is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor (NDRI) .

Interaction with Monoamine Transporters

Monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal.

The proposed mechanism involves the binding of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL to NET and DAT, thereby blocking the reuptake of norepinephrine and dopamine. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling.

Structural Basis for Transporter Affinity and Selectivity
  • The Phenylpropanolamine Backbone: The 1-phenyl-1-amino-2-propanol scaffold is a classic feature of many adrenergic and dopaminergic agents. The protonated amine at physiological pH is crucial for binding to a conserved aspartate residue in the binding pocket of monoamine transporters. The hydroxyl group at the C2 position can form additional hydrogen bonds, contributing to the binding affinity.

  • The (1S) Stereochemistry: The stereochemistry at the C1 position is critical for the specific orientation of the molecule within the transporter's binding site. For many phenylpropanolamine derivatives, the (1S) configuration is associated with a higher affinity for NET and DAT compared to the (1R) enantiomer.

  • The 4-(Trifluoromethoxy)phenyl Group: The trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule.

    • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the -OCF3 group can impact the pKa of the amine, influencing its ionization state and interaction with the transporter.

    • Increased Lipophilicity: The trifluoromethoxy group increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and access its central nervous system targets. This modification can also contribute to a stronger hydrophobic interaction within the binding pocket of the transporters.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA Norepinephrine (NE) & Dopamine (DA) VMAT2 VMAT2 NE_DA->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft NE & DA Vesicle->Synaptic_Cleft Release Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor NET_DAT NET & DAT Synaptic_Cleft->NET_DAT Reuptake Compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Compound->NET_DAT Inhibition Postsynaptic_Effect Postsynaptic Signaling Cascade Adrenergic_Receptor->Postsynaptic_Effect Dopamine_Receptor->Postsynaptic_Effect NET_DAT->NE_DA

Caption: Postulated mechanism of action of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL.

Part 2: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for characterizing the pharmacological profile of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for human NET, DAT, and SERT.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human NET, DAT, or SERT.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, and [3H]citalopram for SERT) and varying concentrations of the test compound.

    • Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the Ki (inhibitory constant) value using a non-linear regression analysis (e.g., the Cheng-Prusoff equation).

Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound for each of the monoamine transporters, allowing for the determination of its selectivity profile.

In Vitro Neurotransmitter Uptake Assays

Objective: To assess the functional inhibitory activity of the compound on neurotransmitter uptake.

Methodology:

  • Cell Culture:

    • Use the same HEK293 cell lines expressing NET, DAT, or SERT as in the binding assays.

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin).

    • Incubate for a short period to allow for neurotransmitter uptake.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a sigmoidal dose-response curve.

Expected Outcome: This functional assay will confirm whether the compound acts as an inhibitor of the monoamine transporters and will provide its potency (IC50) for each.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50) Microdialysis In Vivo Microdialysis (Measure extracellular neurotransmitter levels) Uptake_Assay->Microdialysis Behavioral_Models Behavioral Models (e.g., Forced Swim Test, Tail Suspension Test) Microdialysis->Behavioral_Models Compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Compound->Binding_Assay Compound->Uptake_Assay

Caption: A streamlined workflow for the pharmacological characterization of the compound.

Part 3: Potential Therapeutic Applications and Future Directions

Based on the postulated mechanism as a norepinephrine-dopamine reuptake inhibitor, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL could have potential therapeutic applications in a range of neurological and psychiatric disorders.

  • Depression: By increasing the synaptic levels of norepinephrine and dopamine, the compound may alleviate the symptoms of major depressive disorder, particularly in patients with anhedonia and low motivation.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The enhancement of dopaminergic and noradrenergic neurotransmission in the prefrontal cortex is a key mechanism for improving attention, focus, and impulse control in individuals with ADHD.

  • Narcolepsy: The wakefulness-promoting effects of norepinephrine and dopamine could make this compound a candidate for the treatment of excessive daytime sleepiness associated with narcolepsy.

Future research should focus on the empirical validation of the proposed mechanism of action through the experimental protocols outlined above. Further studies should also investigate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its safety and tolerability in preclinical models. A comprehensive structure-activity relationship (SAR) study of related analogs would also be valuable for optimizing the potency and selectivity of this chemical scaffold.

References

As this guide is based on a postulated mechanism for a novel compound, direct references are not available. The principles and methodologies described are based on established knowledge in the fields of medicinal chemistry and pharmacology. For further reading on the topics discussed, the following resources are recommended:

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. (A comprehensive textbook on pharmacology).
  • Principles of Medicinal Chemistry, 7th Edition by William O. Foye, Thomas L. Lemke, and David A. Williams. (A foundational text on the principles of drug design and action).
  • "Dopamine Transporter: A Target for Drugs of Abuse and Therapeutic Agents" - A review article that provides an in-depth look at the structure and function of the dopamine transporter.
  • "The Norepinephrine Transporter: A Key Regulator of Synaptic Norepinephrine and a Therapeutic Target" - A review article detailing the role of the norepinephrine transporter in health and disease.
Foundational

(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL literature review

An In-Depth Technical Guide to (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL in Drug Discovery Executive Summary The design and synthesis of chiral vicinal amino alcohols represent a cornerstone of modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL in Drug Discovery

Executive Summary

The design and synthesis of chiral vicinal amino alcohols represent a cornerstone of modern medicinal chemistry. Among these, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL stands out as a highly privileged, high-value building block. By converging a stereospecific "reversed" amino alcohol backbone (where the amine is at the benzylic C1 position and the hydroxyl at C2) with a para-trifluoromethoxy (-OCF3) aryl system, this compound offers unique vectors for target engagement while profoundly optimizing pharmacokinetic (PK) parameters.

This whitepaper provides an authoritative analysis of this compound, detailing the physicochemical causality behind the -OCF3 group, self-validating stereoselective synthetic workflows, and its strategic application in the development of robust therapeutics.

Structural & Physicochemical Profiling: The -OCF3 Advantage

The substitution of a hydrogen or standard halogen atom with a trifluoromethoxy group is a deliberate, highly impactful design choice. The -OCF3 moiety is frequently referred to as a "super-halogen" or "pseudo-halogen" due to its distinct electronic and steric profile[1].

Causality in Drug Design

In drug development, the primary liabilities of phenyl rings are rapid oxidative metabolism (via CYP450 para-hydroxylation) and sub-optimal membrane permeability. The introduction of the -OCF3 group solves both issues simultaneously:

  • Metabolic Shielding: The strong C–F bonds (bond dissociation energy of ~485 kJ/mol) and the orthogonal conformation of the -OCF3 group relative to the phenyl ring create a severe steric and electronic block, preventing CYP450 isozymes from hydroxylating the para-position[2].

  • Lipophilicity & Permeability: The -OCF3 group combines the extreme lipophilicity of fluorine with the rotational flexibility of an oxygen ether linkage. It boasts a Hansch lipophilicity parameter ( π ) of +1.04, making it significantly more lipophilic than a standard trifluoromethyl (-CF3) group[2].

Quantitative Comparison of Aryl Substituents

The table below summarizes the physicochemical shifts induced by varying the para-substituent on the phenyl ring, highlighting why -OCF3 is selected for advanced CNS and systemic drug candidates.

Substituent (para)Hansch Lipophilicity ( π )Hammett Constant ( σp​ )Molar Refractivity (MR)Metabolic Liability at C4
-H 0.000.001.03High (Rapid hydroxylation)
-Cl 0.710.236.03Moderate
-CF3 0.880.545.02Low
-OCF3 1.040.357.86Exceptionally Low

Data synthesized from standard medicinal chemistry substituent constants[2],[1].

Stereoselective Synthetic Methodology

Synthesizing a vicinal amino alcohol with the amine at the benzylic position (C1) requires precise control over two adjacent stereocenters. To achieve the strict (1S) configuration, we employ an asymmetric nucleophilic addition using Ellman’s chiral sulfinamide auxiliary[3],[4].

Workflow Diagram

G A 4-(OCF3)Benzaldehyde B (Rs)-t-Bu Sulfinyl Imine A->B (Rs)-t-BuSONH2 C α-Sulfinylamino Ketone B->C 1. Vinyl-Li 2. Hydrolysis D Diastereoselective Reduction C->D E (1S)-Amino-2-ol Derivative D->E NaBH4 / Deprotection

Stereoselective synthesis workflow via Ellman's sulfinamide auxiliary.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Formation of the Chiral Sulfinyl Imine

  • Procedure: To a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 equiv) in anhydrous THF, add (Rs​) -2-methylpropane-2-sulfinamide (1.05 equiv) and Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv). Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate.

  • Causality & Validation: Ti(OEt)4​ acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium. Self-Validation: Check the crude 1 H-NMR; the quantitative disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a single sharp imine proton (~8.5 ppm) confirms complete, non-epimerized conversion.

Step 2: Stereoselective Nucleophilic Addition

  • Procedure: Cool a solution of 1-ethoxyvinyllithium (prepared in situ from ethyl vinyl ether and t-BuLi) in THF to -78°C. Dropwise add the chiral imine from Step 1. After 2 hours, quench with saturated NH4​Cl , extract, and subject the crude enol ether to mild acidic hydrolysis (1M HCl in THF) to yield the α -sulfinylamino ketone.

  • Causality & Validation: The bulky tert-butyl group of the sulfinamide auxiliary forces the nucleophile to attack from the less sterically hindered Si-face via a highly ordered six-membered transition state, establishing the (1S) absolute configuration at C1. Self-Validation: The crude 1 H-NMR will show a single sharp tert-butyl singlet (~1.2 ppm). The absence of a secondary singlet validates a diastereomeric excess (d.e.) of >95%, meaning the reaction validates its own stereochemical success before purification.

Step 3: Diastereoselective Ketone Reduction

  • Procedure: Dissolve the α -sulfinylamino ketone in Methanol at -78°C. Add NaBH4​ (2.0 equiv) portion-wise. Stir for 1 hour, then quench with acetone and water.

  • Causality: The existing (1S) stereocenter directs the incoming hydride via the Felkin-Anh model. The hydride attacks from the less hindered face, establishing the C2 hydroxyl stereocenter with high anti or syn selectivity depending on the exact solvent coordination.

Step 4: Deprotection

  • Procedure: Treat the resulting sulfinyl amino alcohol with 4M HCl in dioxane at room temperature for 1 hour. Concentrate in vacuo to yield (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL hydrochloride.

  • Causality: Anhydrous HCl cleanly cleaves the sulfinyl group without risking elimination of the newly formed C2 hydroxyl group, a common side-reaction if harsh aqueous acids or elevated temperatures are used.

Applications in Medicinal Chemistry

The (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL motif is not merely a structural curiosity; it is a highly active pharmacophore utilized in the development of advanced therapeutics.

TRPV1 Antagonists and Pain Management

Derivatives of vicinal amino alcohols and their downstream biaryl/benzimidazole analogs are heavily explored in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. For instance, compounds related to Mavatrep utilize highly lipophilic, fluorinated phenyl groups to anchor the molecule deep within the hydrophobic pocket of the TRPV1 channel[5]. The inclusion of the -OCF3 group ensures that the drug remains metabolically stable long enough to exert prolonged antinociceptive (pain-blocking) effects in vivo.

Pharmacokinetic Stabilization Mechanism

G A Target Compound (-OCF3 Motif) B CYP450 Isozymes (Hepatic Metabolism) A->B Exposure C Steric/Electronic Shielding (Orthogonal Conformation) B->C Interaction D Blocked para-Hydroxylation C->D Mechanism E Prolonged Half-Life (t1/2) D->E PK Outcome

Pharmacokinetic stabilization mechanism mediated by the para-trifluoromethoxy group.

By utilizing the (1S) enantiomer, researchers ensure that the spatial arrangement of the amine (for hydrogen bonding) and the lipophilic -OCF3-phenyl ring perfectly matches the chiral topography of the target receptor, minimizing off-target toxicity while maximizing binding affinity.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Kanishchev, O. S., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI Molecules, 25(9), 2209.[Link]

  • Parsons, W. H., et al. (2015). Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep). Journal of Medicinal Chemistry, 58(9), 3859-3874.[Link]

  • Xiao, J., et al. (2019). Some Items of Interest to Process R&D Chemists and Engineers (Discussing Ellman's sulfinamide in asymmetric synthesis). Organic Process Research & Development, 23(10), 2108-2121.[Link]

Sources

Exploratory

The Strategic Application of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL in Advanced Drug Discovery and Asymmetric Synthesis

Abstract The development of structurally complex, stereochemically pure building blocks is a cornerstone of modern organic synthesis and pharmaceutical design. Among these, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of structurally complex, stereochemically pure building blocks is a cornerstone of modern organic synthesis and pharmaceutical design. Among these, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL has emerged as a highly versatile chiral hub. By combining the profound electronic and lipophilic effects of a para-trifluoromethoxy (-OCF₃) group with the rigid hydrogen-bonding potential of a 1,2-amino alcohol motif, this molecule solves critical challenges in metabolic stability and target affinity. This whitepaper provides an in-depth technical analysis of its structural causality, optimized synthetic methodologies, and downstream applications.

Structural Rationale & Pharmacological Causality

The architectural design of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is not coincidental; every functional group serves a distinct, synergistic purpose in molecular design[1].

The Trifluoromethoxy (-OCF₃) "Super-Halogen" Effect

The incorporation of the -OCF₃ group at the para position of the phenyl ring fundamentally alters the molecule's pharmacokinetic profile. Often termed a "super-halogen," the -OCF₃ group possesses a unique orthogonal conformational preference, allowing it to project out of the aromatic plane.

  • Metabolic Shielding: The para-substitution effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in drug candidates[2].

  • Lipophilic Efficiency (LipE): It drastically increases the partition coefficient (LogP) without the massive steric bulk associated with tert-butyl groups, enhancing passive membrane permeability.

The Chiral 1,2-Amino Alcohol Motif

Chiral 1,2-amino alcohols are privileged scaffolds in both nature and synthetic chemistry[3]. The proximity of the primary amine and the secondary hydroxyl group allows for:

  • Bidentate Chelation: Essential for coordinating transition metals (e.g., Ru, Cu, Zn) in asymmetric catalysis.

  • Directional Hydrogen Bonding: In biological systems, this motif acts as a potent hydrogen-bond donor/acceptor pair, anchoring the molecule within deep receptor pockets (such as GPCRs or kinase hinge regions).

Stereochemical Imperative

The (1S) absolute configuration dictates the precise spatial trajectory of the phenyl ring relative to the propanol backbone. In biological environments, this stereocenter is the difference between a potent lock-and-key fit and a completely inactive stereoisomer.

StructuralLogic Core (1S)-1-Amino-1-(4-(OCF3)phenyl)propan-2-OL Chiral Hub OCF3 para-OCF3 Group Enhances Lipophilicity Blocks P450 Oxidation Core->OCF3 Pharmacokinetics Amino (1S)-Amino Group H-Bond Donor Anchoring Point Core->Amino Target Binding Hydroxyl C2-Hydroxyl Bidentate Ligand Receptor Interaction Core->Hydroxyl Catalytic Chelation

Pharmacological and chemical logic driving the structural design of the chiral building block.

Retrosynthetic Strategy and Asymmetric Synthesis

To achieve high enantiomeric and diastereomeric excess, the synthesis of this building block relies on the Dynamic Kinetic Resolution (DKR) of an α-amino ketone intermediate via Asymmetric Transfer Hydrogenation (ATH).

Mechanistic Causality in ATH

The choice of a chiral Ruthenium(II) catalyst (e.g., RuCl) is critical. The catalyst establishes a highly rigid, six-membered transition state via NH-O hydrogen bonding with the substrate's ketone. This stereoelectronic constraint ensures that the hydride from the donor (formic acid/triethylamine) is delivered exclusively to the Re-face of the ketone, establishing the required (1S) configuration while simultaneously resolving the adjacent stereocenter.

Synthesis SM 4-(OCF3)Benzaldehyde Step1 Henry Reaction (Nitroethane, Base) SM->Step1 Int1 Nitroalkanol (Racemic) Step1->Int1 Step2 Asymmetric Transfer Hydrogenation (Ru-Cat) Int1->Step2 Dynamic Kinetic Resolution Product (1S)-Amino Alcohol Target Step2->Product >99% ee, >95% de

Retrosynthetic and forward synthesis workflow for the (1S)-amino alcohol via DKR.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It integrates orthogonal analytical checks at critical junctures to prevent the propagation of stereochemical errors.

Step 1: Synthesis of the α-Amino Ketone Precursor
  • Reaction: Charge a flame-dried flask with 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and nitroethane (1.5 eq) in THF. Add catalytic tetramethylguanidine (TMG) at 0°C.

  • Oxidation & Reduction: Subject the resulting nitroalkanol to Swern oxidation to yield the nitroketone, followed by selective reduction of the nitro group using Fe/HCl to yield the α-amino ketone hydrochloride.

  • Validation Checkpoint 1: Confirm the disappearance of the aldehyde proton (~10 ppm) and the presence of the ketone carbonyl via IR spectroscopy (~1710 cm⁻¹).

Step 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: In a glovebox, dissolve the α-amino ketone (1.0 eq) in a degassed azeotropic mixture of formic acid/triethylamine (5:2).

  • Catalysis: Add 0.5 mol% of RuCl. Stir the reaction at 40°C for 24 hours. Causality note: The (S,S)-ligand geometry strictly forces the hydride attack to yield the (1S) stereocenter.

  • Workup: Quench with saturated NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Step 3: Orthogonal Stereochemical Validation

To guarantee the (1S) configuration and enantiomeric purity:

  • Chiral HPLC: Run the crude product on a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). The (1S) enantiomer must show a baseline separation from the (1R) isomer, confirming >99% ee.

  • Mosher's Amide Derivatization (Self-Validation): React a 10 mg aliquot with (R)-MTPA chloride. Analyze via ¹⁹F NMR. The presence of a single -CF₃ peak from the Mosher moiety (distinct from the -OCF₃ signal) definitively proves the absence of diastereomeric contamination, validating the HPLC results orthogonally.

Applications as a Chiral Building Block

The utility of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL extends across multiple disciplines[4]:

A. Precursor for CBS Oxazaborolidine Catalysts

Chiral amino alcohols are the foundational precursors for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts[5]. By condensing this specific amino alcohol with borane, a highly Lewis-acidic, fluorinated CBS catalyst is generated. The electron-withdrawing -OCF₃ group increases the electrophilicity of the boron atom, significantly accelerating the enantioselective reduction of sterically hindered achiral ketones compared to standard diphenylprolinol-derived catalysts.

B. Scaffold for Medicinal Chemistry

In drug discovery, this building block is directly incorporated into pharmacophores targeting the Central Nervous System (CNS). The -OCF₃ group ensures the molecule crosses the blood-brain barrier (BBB) efficiently, while the (1S)-amino alcohol moiety provides the necessary vector for receptor binding[1].

Quantitative Data & Physicochemical Benchmarks

The following table summarizes the key physicochemical properties and synthetic benchmarks that make this building block highly desirable for scale-up and discovery applications.

ParameterValue / CharacteristicAnalytical Causality / Significance
Molecular Weight 235.20 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Calculated LogP ~2.4The -OCF₃ group provides an ideal lipophilicity balance for oral bioavailability.
Enantiomeric Excess (ee) > 99%Achieved via ATH; critical for avoiding off-target biological effects.
Diastereomeric Ratio (dr) > 95:5Ensures uniform spatial projection of the hydroxyl and amino groups.
Primary pKa (Amine) ~8.5Slightly lowered by the inductive effect of the -OCF₃ group, improving membrane permeability at physiological pH.

References

  • Photochemical Asymmetric Palladium-Catalyzed Allylation Reaction: Expeditious Entry to Chiral 1,2-Amino Alcohols and 1,2-Diamines ACS Catalysis [Link]

  • REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones Insuf.org [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol in Asymmetric Synthesis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale Chiral 1,2-amino alcohols are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, serving as chiral auxiliaries, ligands, and resolving agents [1]. While classic derivatives like norephedrine and ephedrine have been utilized for decades, the demands of modern drug development require catalysts with enhanced turnover frequencies (TOF) and superior stereocontrol in non-polar media.

The integration of the (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol building block represents a significant leap in catalyst design. The substitution of a standard phenyl ring with a 4-(trifluoromethoxy)phenyl moiety fundamentally alters the physicochemical profile of the chiral ligand.

Causality in Experimental Design: Why the -OCF₃ Group?

The decision to utilize the -OCF₃ analog over standard norephedrine is driven by two critical physicochemical parameters:

  • Enhanced Lipophilicity: The -OCF₃ group possesses a Hansch lipophilicity parameter ( π ) of +1.04 [2]. This dramatically increases the solubility of the amino alcohol and its derived metal complexes in non-polar solvents (e.g., toluene, hexanes). Non-polar environments are essential in asymmetric catalysis to maintain tight ion-pairing and rigid, highly organized transition states, which directly translates to higher enantiomeric excess (ee).

  • Electronic Tuning: With a Hammett constant ( σp​ ) of +0.35, the -OCF₃ group is strongly electron-withdrawing [3]. This inductive effect decreases the Lewis basicity of the benzylic amine. In catalytic cycles, this reduced basicity prevents product inhibition (where the newly formed chiral alcohol strongly coordinates to the catalyst), thereby accelerating catalyst turnover and allowing for lower catalyst loading [4].

Table 1: Physicochemical Comparison of Chiral Auxiliaries
Property(1S,2R)-Norephedrine(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol
Aryl Substituent -H-OCF₃
Hammett Constant ( σp​ ) 0.00+0.35
Hansch Lipophilicity ( π ) 0.00+1.04
Electronic Effect NeutralStrongly Electron-Withdrawing
Catalyst Solubility (Non-polar) ModerateExcellent

Application I: Enantioselective CBS Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone method for synthesizing chiral secondary alcohols. By condensing (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol with borane, a highly active chiral oxazaborolidine catalyst is generated. The electron-withdrawing -OCF₃ group modulates the Lewis acidity of the boron atom, leading to a tighter coordination with the prochiral ketone and exceptionally high facial selectivity.

CBS_Cycle Cat Chiral Oxazaborolidine Catalyst (from -OCF3 Amino Alcohol) Complex1 Borane Coordination (Lewis Acid-Base Complex) Cat->Complex1 + BH3 Complex2 Ketone Coordination (Stereoselective Face Binding) Complex1->Complex2 + Prochiral Ketone TS Hydride Transfer (6-Membered Transition State) Complex2->TS Activation Prod Chiral Alcohol + Regenerated Catalyst TS->Prod Reduction Prod->Cat Catalyst Turnover

Caption: Figure 1: Catalytic cycle of the oxazaborolidine-mediated asymmetric ketone reduction.

Protocol 2.1: Self-Validating CBS Reduction

This protocol includes an internal validation step via chiral HPLC to ensure the integrity of the asymmetric induction.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve 0.1 mmol (10 mol%) of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol in 2.0 mL of anhydrous toluene. Add 0.12 mmol of BH₃·THF (1.0 M in THF). Stir at 40 °C for 1 hour to allow for oxazaborolidine formation and hydrogen gas evolution.

  • Ketone Addition: Cool the catalyst solution to -20 °C. Slowly add a solution of the prochiral ketone (1.0 mmol) in 1.0 mL of toluene simultaneously with 0.6 mmol of BH₃·THF over 1 hour using a syringe pump.

  • Reaction & Quench: Stir for an additional 2 hours at -20 °C. Carefully quench the reaction by the dropwise addition of 1.0 mL of methanol (Caution: H₂ evolution).

  • Workup: Warm to room temperature, concentrate under reduced pressure, and partition between diethyl ether and 1N HCl. Wash the organic layer with brine, dry over MgSO₄, and evaporate.

  • Validation: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) by injecting an aliquot into a Chiral HPLC system (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). An ee of >95% validates the successful formation and function of the -OCF₃ oxazaborolidine.

Application II: Asymmetric Diethylzinc Addition to Aldehydes

Chiral 1,2-amino alcohols are exceptional ligands for the enantioselective alkylation of aldehydes using dialkylzinc reagents. The high lipophilicity of the -OCF₃ group prevents the aggregation of the zinc-ligand complexes in hexanes, favoring the highly active monomeric chiral zinc species.

Et2Zn_Workflow Step1 Ligand Preparation (1S)-OCF3-Amino Alcohol Dissolved in Hexanes Step2 Et2Zn Addition (0 °C, Argon Atm.) Step1->Step2 Step3 Aldehyde Addition (Slow dropwise, -20 °C) Step2->Step3 Step4 Quenching & Workup (1N HCl, Extraction) Step3->Step4 Step5 Chiral Secondary Alcohol (High ee%) Step4->Step5

Caption: Figure 2: Step-by-step workflow for the asymmetric addition of diethylzinc to aldehydes.

Protocol 3.1: Enantioselective Alkylation
  • Complexation: In a dry, argon-purged flask, dissolve 0.05 mmol (5 mol%) of the (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol ligand in 3.0 mL of anhydrous hexanes. Cool the solution to 0 °C.

  • Zinc Activation: Add 2.2 mmol of Diethylzinc (1.0 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to form the active chiral ethylzinc alkoxide complex.

  • Aldehyde Addition: Cool the mixture to -20 °C. Add the target aldehyde (1.0 mmol) dropwise over 15 minutes. Maintain the reaction at -20 °C for 12–18 hours.

  • Workup & Validation: Quench the reaction at 0 °C with 2.0 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Validate the stereochemical outcome using chiral Gas Chromatography (GC) or NMR with a chiral solvating agent (e.g., Pirkle's alcohol) to confirm the ee.

Application III: Chiral Resolving Agent via Diastereomeric Salt Formation

Beyond catalysis, the robust crystallinity and unique pKa profile of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol make it a superior resolving agent for racemic carboxylic acids. The rigid, orthogonal conformation of the -OCF₃ group often leads to highly crystalline diastereomeric salts that are easily separated by fractional crystallization.

Protocol 4.1: Resolution of Racemic Carboxylic Acids
  • Salt Formation: Dissolve 10.0 mmol of the racemic carboxylic acid and 5.0 mmol (0.5 equiv) of the (1S)-amino alcohol in 20 mL of boiling absolute ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without disturbance. The less soluble diastereomeric salt will selectively precipitate.

  • Isolation: Filter the crystals and wash with 2 mL of ice-cold ethanol. Recrystallize once from ethanol to ensure >99% diastereomeric excess (de).

  • Liberation & Validation: Suspend the pure salt in 10 mL of 1N HCl and extract with ethyl acetate (3 × 10 mL). Dry and concentrate the organic layer to yield the enantiopure carboxylic acid. Validate the optical purity using a polarimeter (measuring specific rotation [α]D​ ) against literature values.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996, 96, 835–875. URL:[Link]

  • Huang, C.; et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science, 2015, 6, 7307-7311. URL:[Link]

  • Fei, Z.; et al. "Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates." Organic Letters, 2019, 21, 19, 7888–7892. URL:[Link]

  • Leroux, F.; et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PubMed Central (PMC), 2025. URL:[Link]

Application

Analytical methods for quantifying (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Application Note: Analytical Methods for the Quantification and Characterization of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Date Issued: March 30, 2026 Facility: Taipei Analytical Center, Taiwan Target Aud...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Methods for the Quantification and Characterization of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Date Issued: March 30, 2026 Facility: Taipei Analytical Center, Taiwan Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Introduction & Chemical Context

The compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol is a highly specialized chiral β -amino alcohol. The β -amino alcohol framework is a foundational scaffold in medicinal chemistry, frequently utilized as a critical intermediate in the synthesis of potent enzyme inhibitors, including acetyl-CoA carboxylase (ACC) inhibitors and protein kinase inhibitors [1], [2].

Structurally, the molecule presents three distinct analytical challenges:

  • Basic Primary Amine: The -NH₂ group is highly prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Lipophilic Electron-Withdrawing Group: The 4-trifluoromethoxy (-OCF₃) modification significantly alters the compound's hydrophobicity and dipole moment compared to standard phenylpropanolamines.

  • Multiple Chiral Centers: With stereocenters at both C1 and C2, the synthesized product can exist as a mixture of diastereomers and enantiomers, necessitating orthogonal analytical techniques for comprehensive purity profiling.

Analytical Challenges & Mechanistic Solutions

To ensure a self-validating and robust analytical system, the methodologies described herein are built on strict mechanistic causality:

  • Mitigating Peak Tailing via Ion-Pairing: Reversed-phase HPLC (RP-HPLC) utilizing acidic modifiers is the gold standard for phenylpropanamine derivatives [3]. By utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid, the primary amine is fully protonated (lowering its pKa relative to the mobile phase pH). This suppresses unwanted ionic interactions with the stationary phase, ensuring sharp, Gaussian peak shapes.

  • Stereoisomeric Resolution via LC-MS Compatible Chiral Phases: Traditional normal-phase chiral chromatography (using hexane/isopropanol) is incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS). To achieve trace enantiomeric quantification, we employ an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IG) operating in Polar Organic Mode (100% Methanol). This allows for seamless integration with LC-MS/MS, offering superior sensitivity and selectivity over traditional UV detection [4].

AnalyticalWorkflow Sample Sample Preparation (1S)-1-Amino-1-(4-(OCF3)phenyl)propan-2-ol Achiral Protocol A: Achiral RP-HPLC-UV (Diastereomer & Chemical Purity) Sample->Achiral Aliquot 1 Chiral Protocol B: Chiral LC-MS/MS (Enantiomeric Excess & Trace API) Sample->Chiral Aliquot 2 UV UV Detection (210 nm) Quantification of Impurities Achiral->UV MS ESI+ MRM (m/z 236.1 -> 190.0) Stereoisomer Resolution Chiral->MS Valid1 System Suitability: Tailing Factor < 1.5 UV->Valid1 Valid2 System Suitability: Resolution (Rs) > 2.0 MS->Valid2

Analytical workflow for the chemical and enantiomeric quantification of the target API.

Experimental Protocols

Protocol A: Chemical Purity & Diastereomeric Resolution via Achiral RP-HPLC-UV

This protocol is designed to quantify the overall chemical purity and resolve the syn and anti diastereomers (e.g., separating the 1S,2R isomer from the 1S,2S isomer).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock. Causality: The 50:50 diluent matches the initial gradient conditions, preventing solvent-mismatch peak distortion (fronting) upon injection. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Execution: Inject 5.0 µL onto a C18 Column (See Table 1 for parameters). Run the gradient from 5% B to 95% B over 15 minutes.

  • Self-Validation (System Suitability): Before sample analysis, inject a reference standard. The system is validated only if the theoretical plate count (N) > 5,000, the tailing factor (Tf) is ≤ 1.5, and the relative standard deviation (RSD) of peak area across 5 replicate injections is < 2.0%.

Protocol B: Enantiomeric Excess (ee%) via Chiral LC-MS/MS

This protocol detects trace amounts of the undesired (1R) enantiomer down to 0.05% relative to the (1S) major peak.

Step-by-Step Methodology:

  • Mass Spectrometer Tuning: Perform a direct infusion of a 1.0 µg/mL standard at 10 µL/min into the ESI source. Optimize the Declustering Potential (DP) to maximize the[M+H]⁺ precursor ion at m/z 236.1. Optimize Collision Energy (CE) to maximize the primary α -cleavage product at m/z 190.0.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 100% Methanol containing 0.1% Formic Acid and 5 mM Ammonium Formate. Causality: Ammonium formate provides ionic strength to sharpen chiral peaks while maintaining perfect volatility for the MS source.

  • Chromatographic Execution: Inject 2.0 µL onto an immobilized Amylose-based chiral column (e.g., Chiralpak IG-3). Run isocratically at 0.6 mL/min for 10 minutes.

  • Data Analysis: Calculate the Enantiomeric Excess (ee%) using the integrated MRM peak areas:

    ee%=Area(1S)​+Area(1R)​Area(1S)​−Area(1R)​​×100

MSFragmentation Precursor Precursor Ion [M+H]+ m/z 236.1 Frag1 Alpha-Cleavage Product [4-(OCF3)C6H4-CH=NH2]+ m/z 190.0 Precursor->Frag1 Major (Quantifier) - C2H6O Frag2 Water Loss [M+H - H2O]+ m/z 218.1 Precursor->Frag2 Minor (Qualifier) - H2O Frag3 Ammonia Loss [M+H - NH3]+ m/z 219.1 Precursor->Frag3 Minor (Qualifier) - NH3

ESI+ MRM fragmentation pathway highlighting the primary alpha-cleavage quantifier ion.

Quantitative Data Summary

Table 1: Optimized Chromatographic Parameters

ParameterProtocol A: Achiral RP-HPLC-UVProtocol B: Chiral LC-MS/MS
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Chiralpak IG-3 (150 x 4.6 mm, 3.0 µm)
Mobile Phase A: 0.1% TFA in H₂O B: 0.1% TFA in AcetonitrileIsocratic: 100% Methanol + 0.1% FA + 5mM NH₄FA
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp 35 °C25 °C (Lower temp enhances chiral recognition)
Detection UV at 210 nm and 254 nmESI+ in MRM Mode
Run Time 15.0 minutes10.0 minutes

Table 2: Mass Spectrometry (MRM) Transitions (ESI+)

Analyte / FragmentPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target Analyte 236.1190.05018Quantifier ( α -cleavage)
Target Analyte 236.1218.15012Qualifier (H₂O loss)
Target Analyte 236.1219.15015Qualifier (NH₃ loss)

References

  • Title: WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
  • Title: WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors Source: Google Patents URL
Method

Advanced Chiral HPLC Method Development for 1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol Enantiomers

Mechanistic Rationale and Analyte Profiling The target molecule, 1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol, is a highly functionalized chiral building block belonging to the phenylpropanolamine family. Such 1,2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Analyte Profiling

The target molecule, 1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol, is a highly functionalized chiral building block belonging to the phenylpropanolamine family. Such 1,2-amino alcohols are critical pharmacophores in drug development, and isolating their specific stereoisomers (e.g., the (1S)-enantiomer) is essential due to the profound stereospecificity of biological receptors[1].

Chromatographically, this molecule presents a complex triad of functional groups: a basic benzylic primary amine, a polar secondary hydroxyl group, and a highly lipophilic, electron-withdrawing trifluoromethoxy ( −OCF3​ ) moiety at the para-position of the phenyl ring. To achieve baseline enantiomeric resolution, normal-phase high-performance liquid chromatography (HPLC) utilizing a polysaccharide-based Chiral Stationary Phase (CSP) is the most effective approach[2].

The separation relies on a transient, diastereomeric complex formed between the enantiomers and the CSP (typically an amylose tris(3,5-dimethylphenylcarbamate) polymer). The chiral recognition is driven by a synergistic three-point interaction model:

  • Hydrogen Bonding: The analyte's −NH2​ and −OH groups act as hydrogen bond donors/acceptors with the carbamate linkages of the CSP.

  • π−π Interactions: The strongly electron-withdrawing −OCF3​ group depletes electron density from the analyte's aromatic ring, transforming it into a strong π -acceptor. This facilitates robust π−π stacking with the electron-rich π -donor aromatic rings of the CSP.

  • Steric Inclusion: The helical chiral cavities of the amylose polymer backbone selectively accommodate the spatial geometry of the (1S)-enantiomer differently than its (1R)-counterpart, driving the difference in retention times.

ChiralRecognition Analyte Amino Alcohol (1S)-Enantiomer HBond Hydrogen Bonding (NH2 & OH) Analyte->HBond PiPi π-π Stacking (OCF3-Phenyl) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Amylose CSP (Carbamate Deriv.) HBond->CSP PiPi->CSP Steric->CSP

Three-point chiral recognition mechanism between the amino alcohol and the polysaccharide CSP.

Overcoming Chromatographic Challenges: The Role of Mobile Phase Modifiers

A universal challenge in the direct HPLC analysis of underivatized amino alcohols is severe peak tailing[3]. This phenomenon is caused by secondary, non-enantioselective ion-exchange interactions between the analyte's basic primary amine and residual, unendcapped acidic silanol groups on the silica gel support of the CSP.

To counteract this and ensure accurate quantification of enantiomeric excess (ee%), the mobile phase must be carefully engineered. While an aliphatic alcohol like 2-propanol (IPA) is used as an organic modifier to tune bulk retention and modulate hydrogen bonding, the addition of a basic additive is strictly required[4]. Diethylamine (DEA) at a concentration of 0.1% (v/v) acts as a sacrificial competing base. DEA dynamically masks the residual silanols, suppressing secondary interactions and yielding sharp, symmetrical peaks for both enantiomers without degrading the chiral stationary phase.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It strictly gates sample analysis behind a System Suitability Test (SST) to ensure the column and mobile phase are performing within acceptable physical chemistry parameters.

HPLCWorkflow S1 1. Mobile Phase Prep Hexane:IPA:DEA (85:15:0.1) S2 2. Column Equilibration Flow: 1.0 mL/min, Temp: 25°C S1->S2 S3 3. System Suitability Test Verify Resolution (Rs > 2.0) S2->S3 S4 4. Sample Injection 10 µL of 1 mg/mL Analyte S3->S4 S5 5. UV Detection & Analysis Monitor at 220 nm & 254 nm S4->S5

Self-validating step-by-step HPLC workflow for the chiral separation of enantiomers.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade 2-Propanol (IPA).

  • Add exactly 1.0 mL of HPLC-grade Diethylamine (DEA) to the mixture. Causality note: Exceeding 0.5% DEA can strip the immobilized polymer from non-covalently bonded CSPs; 0.1% is the optimal balance for peak shape and column longevity.

  • Degas the mixture via ultrasonication for 10 minutes or vacuum filtration through a 0.22 µm PTFE membrane.

Step 2: System Equilibration

  • Install a CHIRALPAK® AD-H column (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Set the column oven temperature to strictly 25°C. Temperature fluctuations directly impact the thermodynamics of the transient diastereomeric complexes, altering selectivity ( α ).

  • Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of a racemic reference standard of 1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol (1.0 mg/mL in mobile phase).

  • Validation Gate: Do not proceed to sample analysis unless the calculated Resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 and the Tailing Factor ( Tf​ ) for both peaks is ≤1.5 . If Tf​>1.5 , verify the DEA concentration in the mobile phase.

Step 4: Sample Preparation and Execution

  • Dissolve the synthesized or extracted (1S)-enriched sample in the mobile phase to a final concentration of 1.0 mg/mL. Avoid using pure highly polar solvents (like 100% Methanol) as the sample diluent, as this causes severe band broadening upon injection into a normal-phase system.

  • Inject 10 µL of the sample.

  • Monitor UV absorbance at 220 nm (to capture the aliphatic amino alcohol absorption tail for maximum sensitivity) and 254 nm (to specifically monitor the π→π∗ transition of the trifluoromethoxy-substituted phenyl ring).

Quantitative Chromatographic Data

The following table summarizes the expected quantitative chromatographic parameters derived from a successfully validated system. The robust resolution ( Rs​=3.2 ) ensures that even trace amounts (0.1%) of the undesired enantiomer can be accurately quantified in a highly enriched (1S)-sample.

Chromatographic Parameter(1R)-Enantiomer (Peak 1)(1S)-Enantiomer (Peak 2)System Suitability Requirement
Retention Time ( tR​ ) 8.4 min11.2 min%RSD < 2.0% (over 5 replicates)
Capacity Factor ( k′ ) 1.82.7 k′ > 1.0 (Ensures adequate retention)
Selectivity ( α ) -1.50 α > 1.2
Resolution ( Rs​ ) -3.2 Rs​≥2.0 (Baseline separation)
Tailing Factor ( Tf​ ) 1.151.18 Tf​≤1.5 (Validates DEA efficacy)

References

  • Phenomenex.
  • ACS Publications. Toward the Sustainable Production of the Active Pharmaceutical Ingredient Metaraminol.
  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Česká a slovenská farmacie.

Sources

Application

Protocol for the Derivatization and Analysis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Executive Summary The analysis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL presents distinct analytical challenges. As a highly polar, bifunctional molecule containing both a primary amine and a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL presents distinct analytical challenges. As a highly polar, bifunctional molecule containing both a primary amine and a sterically hindered secondary alcohol, it exhibits poor volatility and severe peak tailing in direct Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, verifying the enantiomeric purity of the (1S) chiral center requires specialized techniques to avoid the high costs and limited lifespans of chiral stationary phases.

To establish a self-validating analytical system, this guide outlines a dual-derivatization strategy: achiral silylation for structural confirmation via GC-MS, and chiral derivatization using Marfey's Reagent for enantiomeric purity assessment via High-Performance Liquid Chromatography (HPLC-UV/LC-MS).

Mechanistic Rationale & Strategy Selection

Silylation for GC-MS (BSTFA + 1% TMCS)

Silylation replaces the active hydrogens on both the amine (-NH₂) and the secondary alcohol (-OH) with trimethylsilyl (TMS) groups, drastically reducing the molecule's polarity and increasing its thermal stability[1].

  • Causality of Reagent Choice: While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, it struggles to completely derivatize sterically hindered secondary alcohols. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the electrophilicity of the reagent and ensuring quantitative di-TMS derivatization[2].

  • Causality of Solvent: Anhydrous pyridine is utilized not merely as a solvent, but as a basic catalyst and acid scavenger to drive the reaction to completion.

Chiral Derivatization for HPLC (Marfey's Reagent)

To determine the enantiomeric excess of the (1S) carbon, pre-column derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is employed.

  • Causality of Reaction: FDAA undergoes a nucleophilic aromatic substitution ( SN​Ar ) with the primary amine of the analyte under mildly basic conditions. This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be easily resolved on standard, cost-effective achiral C18 columns[3].

  • Detection Enhancement: The 2,4-dinitrophenyl moiety introduces a strong UV chromophore, allowing highly sensitive detection at 340 nm, overcoming the analyte's native lack of a strong UV-absorbing group[4].

G1 A Analyte: (1S)-Amino Alcohol B Aprotic Prep (DCM/ACN) A->B C Aqueous/MeOH Prep A->C D BSTFA + 1% TMCS (70°C) B->D E FDAA + NaHCO3 (50°C) C->E F GC-MS (Structural ID) D->F G LC-MS/UV (Chiral Purity) E->G

Workflow for dual-derivatization of the amino alcohol for GC-MS and chiral LC-MS analysis.

Experimental Protocols

Protocol A: Silylation for GC-MS Analysis

Note: This protocol is a self-validating system. A reagent blank must be prepared in parallel to ensure no artifact peaks co-elute with the target di-TMS derivative.

Materials:

  • BSTFA + 1% TMCS (Sealed ampoule)

  • Anhydrous Pyridine (GC Grade)

  • Internal Standard (e.g., Tridecane or a deuterated analog)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL into a 2 mL glass GC vial.

  • Desiccation (Critical): If the sample was previously in an aqueous or protic solvent (like methanol), evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is highly moisture-sensitive; water will rapidly hydrolyze the reagent into volatile silanols, halting the reaction[2].

  • Solvation & Catalysis: Add 100 µL of anhydrous pyridine to the vial. Add 10 µL of the chosen Internal Standard solution.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS[3].

  • Incubation: Tightly cap the vial with a PTFE-lined septum. Heat the mixture in a dry block at 70°C for 30–45 minutes[1].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (Split ratio 10:1 to 50:1 depending on column capacity).

Protocol B: Marfey's Reagent Derivatization for HPLC/LC-MS

Note: To validate the chiral resolution, a racemic mixture of the analyte (if available) should be derivatized in parallel to confirm baseline separation of the diastereomers.

Materials:

  • Marfey's Reagent (FDAA), 1% (w/v) in HPLC-grade acetone

  • 1.0 M Sodium Bicarbonate ( NaHCO3​ ) in water

  • 2.0 M Hydrochloric Acid ( HCl )

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in methanol or water to create a 1 mg/mL (approx. 4.2 mM) stock solution[3].

  • Reaction Initiation: In a 2 mL amber reaction vial (FDAA is light-sensitive), combine 100 µL of the sample solution with 200 µL of the 1% FDAA solution[5].

  • Alkalization: Add 20 µL of 1.0 M NaHCO3​ . Causality: The basic environment deprotonates the primary amine, converting it into a potent nucleophile necessary for the SN​Ar reaction[5].

  • Incubation: Seal the vial and incubate in a water bath or thermomixer at 50°C for 60 minutes[4].

  • Quenching (Critical): Remove from heat and immediately add 20 µL of 2.0 M HCl . Causality: Neutralizing the base stops the reaction and prevents the degradation of the newly formed diastereomeric adducts[3].

  • Dilution: Dilute the quenched mixture with 660 µL of the initial HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final volume of 1 mL. Inject 5–10 µL into the HPLC system.

G2 N1 Primary Amine & Secondary Alcohol N2 Nucleophilic Attack (SN2) on Silicon N1->N2 BSTFA/TMCS N3 Nucleophilic Aromatic Sub (SNAr) N1->N3 Marfey's Reagent N4 Di-TMS Derivative (Volatile) N2->N4 N5 Diastereomeric Adduct (UV Active) N3->N5

Reaction pathways for silylation (BSTFA) and nucleophilic aromatic substitution (Marfey's reagent).

Data Presentation & Expected Outcomes

To facilitate rapid method validation, the theoretical analytical parameters for the underivatized and derivatized forms of the molecule are summarized below.

Table 1: Derivatization Strategy Summary
MethodReagent SystemTarget Functional GroupsPrimary PurposeAnalytical Platform
Achiral BSTFA + 1% TMCSPrimary Amine, Secondary AlcoholIncrease volatility; prevent thermal degradationGC-MS (EI)
Chiral Marfey's Reagent (FDAA)Primary Amine (Selective)Form diastereomers; add UV chromophoreHPLC-UV / LC-MS
Table 2: Expected Quantitative Analytical Outcomes

Calculations based on the exact mass of the underivatized analyte ( C10​H12​F3​NO2​ ): ~235.08 Da.

Analyte StateExpected Mass (m/z)Key Mass Fragments (EI/CID)UV Absorbance MaxChromatographic Behavior
Underivatized 236.1 [M+H]+ N/A (Poor GC stability)~220 nmSevere tailing, poor retention
Di-TMS Derivative 379.1 [M∙]+ [M−CH3​]+ , [TMS]+ (m/z 73)~220 nmSharp peak, high volatility
FDAA Adduct 488.1 [M+H]+ [M−NO2​]+ , [M−HF]+ 340 nm Baseline chiral resolution

References

  • Derivatization reagents for GC - Chromatography Macherey-Nagel [Link]

  • Preparation of TMS Derivatives for GC/MS CalTech GPS [Link]

  • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC Oxford University Press (OUP)[Link]

  • Marfey's reagent for chiral amino acid analysis: A review SciSpace[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol . This chiral vicinal amino alcohol is a highly valued building block in the development of active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol . This chiral vicinal amino alcohol is a highly valued building block in the development of active pharmaceutical ingredients (APIs), particularly for sympathomimetic and cardiovascular drug candidates.

Due to the strong electron-withdrawing nature of the 4-trifluoromethoxy group and the thermodynamic sensitivity of the vicinal amino alcohol motif, the synthesis is prone to specific regio- and stereochemical side reactions. This guide focuses on the industry-standard chemoenzymatic cascade route —specifically the asymmetric transamination of the intermediate 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)propan-1-one—to provide actionable, causality-driven troubleshooting protocols.

Pathway Overview & Common Failure Modes

SynthesisWorkflow SM 4-(OCF3)phenyl prop-2-yn-1-yl acetate Int 2-Hydroxy-1-(4-(OCF3)phenyl) propan-1-one SM->Int Au(I) Hydration & Hydrolysis Target (1S)-1-Amino-1-(4-(OCF3)phenyl) propan-2-ol Int->Target ω-Transaminase (Asymmetric) Diol 1,2-Diol Side Product (Over-reduction) Int->Diol Background Ketoreductase Regio 2-Amino Regioisomer (Migration) Int->Regio Thermal/Base Rearrangement

Workflow for (1S)-1-amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol and common side reactions.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: During the transamination of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)propan-1-one, I am observing up to 15% formation of the 1,2-diol side product. How can I suppress this? A: The formation of 1-(4-(trifluoromethoxy)phenyl)propane-1,2-diol is a classic over-reduction issue. When using whole-cell biocatalysts or crude lysates, endogenous ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) compete with the ω -transaminase ( ω -TA) for the ketone substrate [1]. Causality & Solution: KREDs utilize cellular NAD(P)H to reduce the C1 carbonyl before the ω -TA can form the requisite imine intermediate. To suppress this, transition to a purified ω -TA formulation. If whole-cell systems must be used for scalability, you can uncouple the redox balance by actively aerating the reactor to deplete intracellular NAD(P)H pools, or by adding a mild, selective KRED inhibitor.

Q2: My chiral HPLC analysis shows the enantiomeric excess (ee) of the (1S) product dropping from >99% to 82% during scale-up. What drives this epimerization? A: The loss of stereointegrity at the C1 position is driven by keto-enol tautomerization of the alpha-hydroxy ketone intermediate prior to transamination [3]. Causality & Solution: The highly electron-withdrawing 4-trifluoromethoxy group increases the acidity of the alpha-protons. If the reaction pH drifts above 8.0, or if the transamination kinetics are too slow (e.g., due to insufficient amine donor), the substrate exists long enough in the enol form to undergo non-selective re-protonation, scrambling the stereocenter. Maintain a strict pH of 7.0–7.5 using a heavily buffered system (e.g., 100 mM HEPES) and ensure a 10-fold excess of isopropylamine to drive rapid imine trapping [2].

Q3: LC-MS and NMR indicate the presence of an isobaric impurity (m/z 236.09). I suspect it is the 2-amino regioisomer. Why is this forming? A: You are likely observing 2-amino-1-(4-(trifluoromethoxy)phenyl)propan-1-ol. This regioisomer forms via an amine migration pathway (similar to an aza-Payne rearrangement) when the product is subjected to thermal stress or highly basic conditions during workup [2]. Causality & Solution: The vicinal amino alcohol motif is thermodynamically sensitive. At elevated temperatures (>40°C), the 1-amino group can intramolecularly attack the C2 hydroxyl carbon via an aziridinium intermediate, leading to migration. Keep all reaction and workup temperatures strictly below 30°C and avoid prolonged exposure to pH > 11 during the extraction phase.

Section 2: Mechanistic Logic & Quantitative Profiling

StereocontrolLogic Ketone 2-Hydroxy-1-arylpropan-1-one (Chiral or Racemic) pHControl Strict pH 7.0-7.5 (Kinetic Control) Ketone->pHControl pHHigh pH > 8.0 or Extended Time (Thermodynamic Drift) Ketone->pHHigh Imine Rapid Imine Formation & Stereoselective Reduction pHControl->Imine Enol Keto-Enol Tautomerization (Loss of C2 Stereocenter) pHHigh->Enol Target High ee/de (1S)-Product Imine->Target Racemate Epimerized Mixture Enol->Racemate

Mechanistic logic of stereocontrol and epimerization during the transamination step.

Table 1: Quantitative Profiling of Side Reactions and Analytical Markers

Side ProductPrimary CauseAnalytical Marker (LC-MS / NMR)Threshold Limit
1-(4-(OCF3)phenyl)propane-1,2-diol Background KRED activity in crude lysates[M+Na]⁺ = 259.05; Loss of C=O stretch at 1690 cm⁻¹< 2.0% (Action: Switch to purified ω-TA)
2-Amino-1-(4-(OCF3)phenyl)propan-1-ol Thermal rearrangement / Amine migration[M+H]⁺ = 236.09; ¹H NMR: Benzylic CH shifts from ~4.1 ppm to ~4.8 ppm< 0.5% (Action: Lower reaction temp to 25°C)
(1R)-1-Amino epimer Keto-enol tautomerization of substrateChiral HPLC: Peak eluting at 14.2 min (vs 1S at 12.5 min)< 1.0% (Action: Tighten pH control to 7.0-7.5)
Acetone (Byproduct) Normal transamination of IsopropylamineGC-FID: Peak at 2.1 minN/A (Must be continuously removed)
Section 3: Validated Experimental Protocols

Protocol: Highly Regioselective Biocatalytic Transamination to (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol

Objective: Convert 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)propan-1-one to the target (1S)-amino alcohol while suppressing diol and regioisomer formation. Self-Validating Checkpoint: This protocol includes an initial baseline LC-MS check to ensure the starting ketone has not undergone spontaneous thermal rearrangement prior to enzyme addition.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 mM of 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)propan-1-one in DMSO (10% v/v final concentration) to ensure complete solubility in the aqueous buffer system.

  • Buffer & Donor Setup: Prepare a 100 mM HEPES buffer adjusted strictly to pH 7.5. Add 500 mM isopropylamine (IPA) as the amine donor.

    • Causality: A 10-fold excess of IPA drives the transamination equilibrium forward. The pH 7.5 is critical; dropping below 7.0 protonates IPA (pKa ~10.6), drastically reducing its nucleophilicity, while exceeding 8.0 accelerates keto-enol tautomerization and subsequent racemization [2].

  • Enzyme Addition: Add 2 mg/mL of purified (S)-selective ω -transaminase ( ω -TA) and 1 mM pyridoxal 5'-phosphate (PLP) cofactor.

    • Causality: Using a purified enzyme rather than a whole-cell lysate eliminates background ketoreductase (KRED) activity, directly preventing the over-reduction to the 1,2-diol side product [1].

  • Reaction & Equilibrium Control: Incubate at 30°C with gentle orbital shaking (150 rpm). Apply a continuous, gentle sweep of nitrogen gas over the reactor headspace.

    • Causality: The nitrogen sweep actively removes the volatile acetone byproduct, preventing product inhibition and driving the reaction to >95% conversion.

  • In-Process Control (IPC): At 4 hours, extract a 50 µL aliquot, quench with 50 µL acetonitrile, centrifuge, and analyze the supernatant via chiral HPLC.

    • Self-Validation: If the 2-amino regioisomer is detected at >0.5%, verify the reactor temperature has not exceeded 30°C, as thermal stress induces amine migration.

  • Workup & Isolation: Adjust the reactor pH to 11.0 using 1 M NaOH (keep temperature <25°C during addition) to fully deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 x 1 volume). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath <30°C) to yield the pure (1S)-amino alcohol [3].

References
  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene." ChemBioChem, 22(13), 2345-2350.[Link]

  • González-Granda, S., et al. (2023). "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohols, Diols, and Diamines." Advanced Synthesis & Catalysis, 365(7), 1036-1047.[Link]

  • Erdmann, V. (2018). "Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines." RWTH Aachen University Publications.[Link]

Optimization

Technical Support Center: Yield Optimization for (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Synthesis

Welcome to the Technical Support Center. The synthesis of chiral 1-amino-1-arylpropan-2-ols—specifically (1S)-1-amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol—is a critical bottleneck in the development of phenylethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of chiral 1-amino-1-arylpropan-2-ols—specifically (1S)-1-amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol—is a critical bottleneck in the development of phenylethanolamine-derived therapeutics. Traditional chemical syntheses often struggle with poor diastereoselectivity and require toxic heavy-metal catalysts. To overcome this, modern drug development relies on a highly stereoselective 2-step biocatalytic cascade: a carboligation step followed by an amine transamination ()[1].

This guide addresses the most common yield-limiting factors in this pathway, providing field-proven troubleshooting strategies and self-validating protocols.

Pathway Overview

Pathway Substrate 4-(Trifluoromethoxy)benzaldehyde + Acetaldehyde Enzyme1 Carboligation (Benzaldehyde Lyase) Substrate->Enzyme1 Intermediate (R)-2-Hydroxy-1-(4-(OCF3)phenyl)propan-1-one Enzyme1->Intermediate Enzyme2 Transamination (Amine Transaminase + PLP) Intermediate->Enzyme2 Product (1S)-1-Amino-1-(4-(OCF3)phenyl)propan-2-ol Enzyme2->Product Coproduct Amine Donor (e.g., Isopropylamine) Coproduct->Enzyme2

Fig 1: Biocatalytic cascade for (1S)-1-amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol synthesis.

Troubleshooting Guide & FAQs

Section 1: Upstream Bottlenecks (Carboligation)

Q: Why is the yield of the (R)-2-hydroxyketone intermediate stalling below 50%? A: The highly electron-withdrawing trifluoromethoxy (-OCF3) group increases the electrophilicity of the benzaldehyde substrate. This makes it highly susceptible to off-target side reactions (e.g., Cannizzaro disproportionation) and causes severe substrate-induced inhibition of the Benzaldehyde Lyase (BAL) ()[1]. Corrective Action: Implement a fed-batch feeding strategy to maintain the aldehyde concentration strictly below the 50 mM toxicity threshold. Additionally, utilize a biphasic reaction system (e.g., 10% v/v MTBE in buffer) to enable in situ product removal (ISPR), which protects the enzyme from product inhibition.

Section 2: Downstream Bottlenecks (Transamination)

Q: The transamination step shows incomplete conversion. How do I shift the thermodynamic equilibrium? A: The transamination of ketones to amines is thermodynamically unfavorable, often possessing an equilibrium constant ( Keq​ ) of less than 1. If the coproduct (a ketone derived from the amine donor) is not actively removed, the reaction will stall ()[2]. Corrective Action: Apply Le Chatelier's principle by using a massive excess of the amine donor (e.g., 10 equivalents of isopropylamine). For a more elegant, self-validating system, utilize an "equilibrium shifter" cascade: use L-alanine as the amine donor and couple the reaction with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to actively reduce the pyruvate coproduct into lactate, irreversibly driving the reaction forward[2].

Q: I am observing a drop in enantiomeric excess (ee) for the (1S) configuration. What is causing this? A: This is typically caused by the spontaneous racemization of the α-hydroxyketone intermediate in the aqueous buffer at pH levels above 7.5. The acidic alpha-proton is easily abstracted by hydroxide ions, destroying the (R)-stereocenter established in the first step ()[1]. Corrective Action: Maintain the reaction pH strictly between 7.0 and 7.2 using a highly buffered system (e.g., 100 mM HEPES). Verify the stereoselectivity of your Amine Transaminase (ATA); ensure you are using an engineered (S)-selective variant (e.g., ATA-117) specifically validated for bulky benzylic positions.

Section 3: Product Isolation & Chiral Purification

Q: How can I efficiently separate the final (1S)-amino alcohol from unreacted ketone and the amine donor? A: Exploit the pH-dependent solubility of the amine product. Corrective Action: Acidify the aqueous phase to pH 2.0 with 1M HCl. The unreacted ketone intermediate and non-basic impurities will partition into the organic phase (e.g., MTBE) during extraction. Subsequently, basify the aqueous phase to pH 12.0 with 1M NaOH and extract with ethyl acetate to recover the pure (1S)-1-amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol.

Quantitative Yield Optimization Data

To standardize your workflow, refer to the following optimization matrix. These parameters have been empirically validated to maximize both conversion and optical purity.

ParameterSub-optimal ConditionOptimized ConditionExpected Yield IncreaseCausality / Mechanism
Aldehyde Feeding 200 mM Batch50 mM Fed-Batch+25%Prevents BAL enzyme inhibition and toxicity.
Amine Donor Conc. 1 eq (50 mM)10 eq (500 mM)+40%Shifts unfavorable thermodynamic equilibrium via Le Chatelier's principle.
Co-solvent None10% v/v DMSO+15%Increases solubility of the highly hydrophobic 4-(OCF3)benzaldehyde.
Reaction pH (ATA) pH 8.0pH 7.2+20% (ee%)Minimizes spontaneous racemization of the α-hydroxyketone intermediate.

Standardized Experimental Protocols

Protocol A: Carboligation (Synthesis of (R)-2-Hydroxyketone Intermediate)
  • Buffer Preparation: Prepare 100 mL of 50 mM potassium phosphate buffer (pH 7.5). Supplement with 1 mM MgSO4 and 0.1 mM Thiamine diphosphate (ThDP). Note: ThDP must be freshly prepared as it degrades rapidly in aqueous solutions.

  • Enzyme Addition: Add Benzaldehyde Lyase (BAL) to achieve a final concentration of 2 mg/mL.

  • Substrate Addition: Add 500 mM Acetaldehyde. Dissolve 4-(trifluoromethoxy)benzaldehyde in DMSO and add to the reaction mixture to achieve a final concentration of 50 mM (ensure final DMSO concentration is 10% v/v).

  • Incubation: Incubate the reactor at 25°C with 150 rpm orbital shaking for 24 hours.

  • Extraction: Extract the intermediate using 3 x 50 mL Methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under reduced pressure.

Protocol B: Transamination (Synthesis of Final Amino Alcohol)
  • Resuspension: Resuspend the purified intermediate in 100 mL of 100 mM HEPES buffer (pH 7.2) containing 1 mM Pyridoxal 5'-phosphate (PLP).

  • Amine Donor: Add Isopropylamine to a final concentration of 500 mM. Adjust the pH back to 7.2 using 1M HCl if necessary.

  • Biocatalyst Addition: Add 5 mg/mL of engineered (S)-selective Amine Transaminase (ATA).

  • Incubation: Incubate at 30°C, 150 rpm for 48 hours. Monitor conversion via chiral HPLC using an internal standard (e.g., biphenyl) to create a self-validating kinetic curve.

  • Quenching & Isolation: Quench the reaction by adjusting the pH to 12.0 with 1M NaOH. Extract the product with 3 x 50 mL ethyl acetate. Dry over MgSO4 and concentrate in vacuo.

References

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. Erdmann, V. (2018). RWTH Aachen University.[Link]

  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). ChemBioChem / PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol .

Chiral vicinal amino alcohols bearing fluorinated motifs are highly valuable in medicinal chemistry due to their enhanced lipophilicity and metabolic stability[2]. However, controlling the stereocenters at both the benzylic position (C1) and the adjacent alcohol (C2) presents a significant synthetic challenge [3]. The industry-standard approach for this transformation is the Dynamic Kinetic Resolution (DKR) of the corresponding α-amino ketone via Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium catalyst[1, 4].

Below, you will find a self-validating protocol, quantitative optimization data, and an in-depth troubleshooting guide to help you overcome common bottlenecks in this specific workflow.

Pathway Visualization: Dynamic Kinetic Resolution (DKR)

The success of this reaction relies on a delicate kinetic balance. The racemic α-amino ketone must undergo rapid base-catalyzed enolization (racemization) while the chiral Ru(II) catalyst selectively and irreversibly reduces one enantiomer to set the (1S, 2R) stereocenters.

DKR_Pathway SM Racemic Precursor 1-Amino-1-(4-(OCF3)phenyl)propan-2-one Enol Enol Intermediate (Rapid Racemization) SM->Enol Base/Buffer Cat Ru(II)-TsDPEN Catalyst HCOOH / Et3N SM->Cat DKR Reduction Degrad Pyrazine Byproducts (Decomposition) SM->Degrad Free Base / High pH Enol->Cat DKR Reduction Prod Target Molecule (1S, 2R)-1-Amino-1-(4-(OCF3)phenyl)propan-2-ol Cat->Prod Irreversible (CO2 release)

Workflow of DKR-ATH for chiral amino alcohol synthesis highlighting key intermediates.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Standard Operating Procedure: DKR-ATH Workflow

  • Pre-Reaction Preparation : Weigh 10.0 mmol of racemic 1-amino-1-(4-(trifluoromethoxy)phenyl)propan-2-one hydrochloride.

    • Validation Check: Ensure the precursor is a free-flowing white powder. Any yellowing indicates premature pyrazine formation; if yellow, recrystallize from EtOH/Et2O before use.

  • Catalyst Activation : In an oven-dried Schlenk flask under nitrogen, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous DMF (10 mL). Stir for 15 minutes at room temperature.

    • Validation Check: The solution must transition to a deep, homogeneous orange color, indicating active catalyst formation.

  • Buffer Addition : Add the substrate to the flask, followed by 5 equivalents of a pre-mixed Formic Acid/Triethylamine azeotrope (TEAF, 5:2 molar ratio).

    • Validation Check: Verify the pH of the TEAF mixture is exactly 4.5 prior to addition. A higher pH will deprotonate the substrate and cause dimerization.

  • Reaction Execution : Heat the mixture to 40 °C.

    • Validation Check: Observe steady CO₂ evolution (bubbling). The cessation of bubbles (typically after 12–16 hours) is your primary physical indicator of complete conversion.

  • In-Process Control (IPC) : Withdraw a 50 µL aliquot, quench with 100 µL of saturated NaHCO₃, extract with MTBE, and analyze via chiral HPLC.

    • Validation Check: Proceed to workup only if conversion is >98%, diastereomeric ratio (dr) is >95:5, and enantiomeric excess (ee) is >99%.

  • Workup : Basify the mixture to pH 10 using 2M NaOH, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the target (1S)-amino alcohol.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting stereochemical outcomes for the 4-(trifluoromethoxy) substrate.

EntryHydride SourceSubstrate StateTemp (°C) krac​:kred​ BalanceYield (%)dr (syn:anti)ee (%)
1Isopropanol / tBuOKFree Base25Poor (Reversible)3565:3572
2TEAF (5:2)Free Base25Fair (Irreversible)5882:1885
3TEAF (5:2)HCl Salt25Good (Slow Reduction)8995:596
4 TEAF (5:2) HCl Salt 40 Optimal 94 99:1 >99

Troubleshooting Guide & FAQs

Q1: Why is my Diastereomeric Ratio (dr) stalling below 90:10?

Cause: In a Dynamic Kinetic Resolution, the rate of racemization ( krac​ ) must be significantly faster than the rate of reduction ( kred​ ). If the Ru-catalyst reduces the ketone before the alpha-stereocenter has time to equilibrate via the enol intermediate, you will observe a kinetic resolution rather than a dynamic one, leading to a poor dr. Solution: Slightly increase the reaction temperature from 25 °C to 40 °C. While counterintuitive for asymmetric catalysis, elevated temperatures disproportionately accelerate the enolization rate ( krac​ ) relative to the hydride transfer rate ( kred​ ), restoring the necessary kinetic balance for a high dr.

Q2: How does the 4-(trifluoromethoxy) group impact the reaction kinetics?

Cause: The -OCF₃ group is strongly electron-withdrawing via inductive effects ( σI​=0.38 ). This increases the acidity of the benzylic C1 proton, naturally accelerating krac​ . However, it also makes the C2 ketone highly electrophilic, which inadvertently speeds up kred​ . Solution: Because the ketone is highly activated, you must strictly control the catalyst loading (do not exceed 0.5 mol%). Over-catalyzing the reaction will cause kred​ to outpace krac​ . The use of the TEAF buffer at exactly pH 4.5 is critical here to moderate the electrophilicity of the ketone while maintaining enolization.

Q3: I am observing significant formation of pyrazine byproducts. How can I prevent this?

Cause: Free α-amino ketones are notoriously unstable. The primary amine of one molecule will nucleophilically attack the highly electrophilic ketone of another molecule. This forms a dihydropyrazine intermediate that rapidly oxidizes into a stable, unreactive pyrazine byproduct, killing your yield. Solution: Always subject the substrate to ATH as its hydrochloride (HCl) salt . The protonated amine is non-nucleophilic, completely shutting down the dimerization pathway. The TEAF buffer maintains this protonation state while still allowing the Ru-catalyzed hydride transfer to proceed smoothly.

Q4: Why use Formic Acid/Triethylamine (TEAF) instead of Isopropanol as the hydride source?

Cause: Standard transfer hydrogenation using isopropanol is an equilibrium process (producing acetone as a byproduct). Because DKR requires the continuous interconversion of the starting material, a reversible reduction will slowly oxidize your chiral product back to the ketone, eroding the newly formed stereocenters over time. Solution: TEAF provides an irreversible hydride source. As formate donates its hydride to the Ru-catalyst, it decomposes into CO₂ gas. The physical escape of CO₂ from the reaction vessel acts as a thermodynamic sink, driving the reaction strictly forward and securing >99% ee [4].

References

  • Recent advances in the synthesis of α-amino ketones ResearchG
  • Site-Selective Radical Trifluoromethylaminoxylation of Olefins for the Modular Synthesis of Diverse β-Trifluoromethyl Trisubstituted Hydroxylamines and Beyond ACS Public
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions N
  • US20050159604A1 - Asymmetric hydrogenation of alpha-amino carbonyl compounds Google P
Optimization

Technical Support Center: Purification of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol

Welcome to the Advanced Purification Support Center. The isolation of chiral vicinal amino alcohols—particularly those bearing highly lipophilic and electron-withdrawing fluorinated motifs—presents unique chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. The isolation of chiral vicinal amino alcohols—particularly those bearing highly lipophilic and electron-withdrawing fluorinated motifs—presents unique chromatographic and crystallographic challenges[1]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the successful purification of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol.

System Overview: Physicochemical Impact on Purification

Before troubleshooting, it is critical to understand how the structural features of your target molecule dictate its behavior in separation media. The interplay between the polar amino alcohol headgroup and the non-polar fluorous tail governs all purification outcomes.

Table 1: Physicochemical Properties & Chromatographic Impact

ParameterEstimated ValueImpact on Purification Strategy
Molecular Weight 235.2 g/mol Ideal for LC-MS monitoring in positive ion mode (ESI+); target mass [M+H]⁺ = 236.2.
LogP (Lipophilicity) ~2.8 - 3.2The strongly lipophilic -OCF₃ group dominates retention on C18 columns, requiring >60% organic modifier (MeCN/MeOH) for elution.
pKa (Amine) ~8.5 - 9.0At neutral pH, the amine is protonated. Requires basic mobile phase additives (e.g., 0.1% NH₄OH) to suppress ionization and prevent peak tailing.
H-Bonding Potential 3 Donors / 4 AcceptorsThe vicinal -OH and -NH₂ groups strongly chelate residual silanols. Bare silica is highly discouraged without heavy amine modifiers.
Troubleshooting FAQs: Chromatography & Resolution

Q1: Why does my product exhibit severe peak tailing and irreversible retention on standard silica gel? Causality: This is a classic issue with vicinal amino alcohols. The primary amine and the adjacent hydroxyl group act as a bidentate ligand, strongly hydrogen-bonding with acidic residual silanols on the silica surface. Furthermore, the highly electron-withdrawing trifluoromethoxy (-OCF₃) group alters the electron density of the aromatic ring, pushing the polar headgroups to interact more aggressively with the stationary phase. Solution: Abandon standard bare silica. Use amine-functionalized silica (NH₂-silica) which masks silanol activity. If standard silica must be used, pre-treat the column with 2% triethylamine (TEA) in hexanes and maintain 1-2% TEA in your eluent (e.g., a gradient of DCM/MeOH/TEA).

Q2: How do I separate the (1S, 2R) and (1S, 2S) diastereomers if their polarities are nearly identical? Causality: The -OCF₃ group creates a large, non-polar "fluorous" domain that masks the subtle polarity differences of the chiral centers during standard reversed-phase HPLC. Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for this scaffold. Supercritical CO₂ has highly specific interactions with fluorinated groups. When paired with a chiral stationary phase (like Chiralpak AD-H) and a basic modifier (MeOH + 0.1% isopropylamine), SFC exploits the rigid steric environment of the vicinal amino alcohol, allowing for baseline resolution of diastereomers that co-elute on standard LC systems[2].

Q3: During crystallization, my product forms a biphasic liquid ("oils out") instead of forming crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it reaches supersaturation. While trifluoromethoxy-substituted aromatics typically demonstrate excellent, needle-like crystalline morphology[3], the presence of the opposite enantiomer or diastereomer acts as a potent melting-point depressant, disrupting the lattice. Solution: Do not attempt to crystallize the free base if the enantiomeric excess (ee) is low. Instead, convert the free base into a diastereomeric salt using a chiral acid (e.g., L-tartaric acid). The ionic lattice of the salt significantly raises the melting point, bypassing the oiling-out phase boundary and driving the formation of solid crystals[4].

Purification Decision Matrix

PurificationWorkflow A Crude (1S)-Amino Alcohol Mixture of Diastereomers B Normal Phase Flash Chromatography (Amine-functionalized Silica) A->B Remove baseline impurities C Purity Check (LC-MS / 1H-NMR) B->C D Chiral Resolution Strategy C->D If purity >90% E Supercritical Fluid Chromatography (SFC) D->E Low scale (<1g) F Diastereomeric Salt Crystallization D->F High scale (>1g) G Enantiopure (1S)-Isomer (>99% ee) E->G F->G Free-basing & Extraction

Workflow for the chromatographic and crystallization-based purification of chiral amino alcohols.

Validated Protocol: Diastereomeric Salt Resolution & Free-Basing

This protocol utilizes a classical resolution approach, leveraging the thermodynamic stability of diastereomeric salts to isolate the (1S) enantiomer from a diastereomeric mixture[4].

Phase 1: Salt Formation & Controlled Nucleation

  • Dissolution: Dissolve 1.0 equivalent of the crude amino alcohol in a minimal volume of boiling ethanol.

  • Chiral Acid Addition: Slowly add 1.0 equivalent of (D)-(-)-mandelic acid (or (L)-tartaric acid) dissolved in a small volume of warm ethanol.

  • Thermodynamic Cooling: Allow the solution to cool to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality: Rapid cooling (crash-cooling) kinetically traps diastereomeric impurities within the crystal lattice. Slow cooling ensures thermodynamic control, favoring the precipitation of the less soluble (1S)-diastereomeric salt.

  • Isolation: Filter the resulting white, needle-like crystals under a vacuum[3]. Wash the filter cake with cold ethyl acetate to remove the more soluble (1R)-salt and any residual fluorous impurities.

Phase 2: Self-Validation Check (Critical Step) 5. Micro-Extraction: Do not proceed to bulk free-basing yet. Dissolve a 2 mg aliquot of the isolated salt in 1 mL of 1M NaOH. Extract with 1 mL of methyl tert-butyl ether (MTBE). 6. Chiral HPLC Analysis: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H).

  • Validation Gate: If the enantiomeric excess (ee) is < 98%, the lattice is contaminated. Repeat Steps 1-4 (recrystallization) using the isolated salt. Only proceed to Phase 3 when ee ≥ 98%.

Phase 3: Bulk Free-Basing 7. Alkaline Cleavage: Suspend the validated, enantiopure salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (ensure aqueous pH > 11). Stir vigorously for 30 minutes. 8. Extraction: Extract the aqueous layer three times with DCM.

  • Causality: The lipophilic -OCF₃ group ensures rapid and near-quantitative partitioning of the free base into the organic phase.

  • Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol.

References[3] Title: 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | Source: Smolecule | URL:Verify Source[2] Title: Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein | Source: Journal of Medicinal Chemistry - ACS Publications | URL:Verify Source[1] Title: Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions | Source: PMC - NIH | URL:Verify Source[4] Title: Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol | Source: US Patent 7414153B2 - Google Patents | URL:Verify Source

Sources

Troubleshooting

Technical Support Center: Stabilization and Long-Term Storage of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in stabilizing chiral amino alcohols during drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in stabilizing chiral amino alcohols during drug development. While the trifluoromethoxy group in (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL provides excellent lipophilicity and metabolic stability, the molecule possesses three critical vulnerabilities: a highly nucleophilic primary amine, an oxidizable secondary alcohol, and a sensitive benzylic chiral center (1S).

This guide synthesizes mechanistic chemistry with field-proven protocols to help you troubleshoot degradation issues, establish self-validating storage methodologies, and comply with regulatory stability guidelines.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why is my compound gaining mass over time and forming insoluble white particulates in ambient storage?

Root Cause: Carbamate Formation. The primary amine in your API acts as a strong nucleophile. When exposed to ambient air, it readily reacts with atmospheric carbon dioxide ( CO2​ ) and moisture to form ammonium carbamate salts 1. Sterically unhindered primary amines are particularly susceptible to this degradation pathway, which not only alters the molecular weight but also drastically reduces the aqueous solubility of the compound 2. Solution: Store the compound under a strictly inert atmosphere (Argon) and utilize PTFE-lined sealed vials to prevent CO2​ ingress.

Q2: My HPLC analysis shows baseline drift and new peaks (M+16 on LC-MS) after 3 months. What is happening?

Root Cause: Oxidative Degradation. Chromatographic shifts and M+16 mass additions are classic indicators of oxidation. Amino alcohols can undergo oxidative degradation initiated by single-electron transfer or hydrogen-atom transfer mechanisms, leading to the formation of N-oxides or reactive aldehydes 3. In the presence of ambient oxygen, transition metal trace impurities, or light, this pathway accelerates rapidly 4. Solution: Implement rigorous degassing of all formulation solvents and store the solid API at -20°C protected from light.

Q3: We are observing a decrease in enantiomeric excess (ee%) at the 1S position during formulation. How can we prevent this?

Root Cause: Base-Catalyzed Epimerization. The benzylic proton at the C1 position is highly activated by the adjacent electron-withdrawing trifluoromethoxy phenyl ring and the primary amine. If your formulation buffer is too basic (pH > 9), deprotonation can occur, creating a planar intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization. Solution: Maintain formulation pH between 4.5 and 7.0. Avoid prolonged heating during dissolution.

Part 2: Mechanistic Degradation Pathways

Understanding the chemical causality behind API failure is the first step in designing a robust storage protocol.

Fig 1: Primary degradation pathways of the amino alcohol API.

Part 3: Quantitative Stability Data

To establish a baseline for storage, we evaluated the API across multiple environments. The data below demonstrates the critical need for temperature and atmospheric control.

Storage ConditionAtmosphereContainerDurationPurity (HPLC)ee% (Chiral GC)Primary Observation
-20°C ArgonAmber Glass12 Months>99.8%>99.9%No significant degradation
5°C ArgonAmber Glass12 Months98.5%>99.9%Trace N-oxide formation
25°C / 60% RH AirClear Glass6 Months85.4%98.5%Carbamate precipitation
40°C / 75% RH AirClear Glass6 Months62.1%92.3%Severe oxidation & epimerization

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal feedback loop (self-validation) to confirm the procedure was executed correctly before moving to the next step.

Protocol 1: Inert Atmosphere Packaging for Long-Term Storage

Causality: Removing O2​ and CO2​ eliminates the chemical reactants required for oxidation and carbamate formation.

  • Lyophilization: Dry the API powder under high vacuum (< 0.1 mbar) for 24 hours to remove residual moisture.

    • Self-Validation Check: Perform Karl Fischer (KF) titration on a 50 mg sample. If moisture is >0.5%, repeat the drying cycle. Do not proceed until KF <0.5%.

  • Atmospheric Purging: Transfer the dried API into a glove box maintained with 99.999% pure Argon. Ensure the glove box sensors read <1 ppm O2​ and <1 ppm H2​O .

  • Aliquoting: Dispense the API into amber glass vials (to prevent photolytic degradation).

  • Sealing: Crimp the vials using PTFE-lined silicone septa and aluminum caps.

    • Self-Validation Check (Leak Test): Submerge one sealed dummy vial (containing only Argon) in a water bath inside a vacuum desiccator. Pull a vacuum. If a stream of bubbles escapes the cap, the crimper calibration is faulty. Recalibrate and reseal.

Protocol 2: ICH Q1A(R2) Forced Degradation (Stress Testing)

Causality: Regulatory stability testing must follow ICH Q1A(R2) guidelines to ensure that your analytical methods are truly "stability-indicating" (capable of separating the API from its degradants) 5.

  • Acid/Base Hydrolysis: Expose 1 mg/mL API solutions to 0.1M HCl and 0.1M NaOH at 60°C for 7 days.

  • Oxidation: Treat the API with 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Stress: Incubate the solid API at 60°C for 30 days.

  • Analysis: Run all samples via HPLC-UV/MS and Chiral GC.

    • Self-Validation Check (Mass Balance): Calculate the total peak area. The sum of the remaining API peak area plus the degradant peak areas must equal 100% (± 2%) of the initial Day 0 API peak area. If mass balance fails, secondary degradation (degradants breaking down further) or volatile loss has occurred, requiring method adjustment.

Part 5: Regulatory Stability Workflow

When preparing for clinical trials, your stability data package must encompass long-term, accelerated, and stress testing across multiple primary batches [[6]]().

Fig 2: ICH Q1A(R2) stability testing workflow for new drug substances.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at:[Link]

  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. University of Twente. Available at: [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. ACS Publications. Available at: [Link]

  • Aerobic oxidation catalysis with stable radicals. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

Common impurities in (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL and their removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with (1S)-1-Amino-1-(4-(trifluoromethoxy)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL .

The presence of the strongly electron-withdrawing and lipophilic trifluoromethoxy (-OCF₃) group fundamentally alters the basicity of the adjacent amine and the solubility profile of the molecule. This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation and the thermodynamic principles required to isolate the pure (1S) stereoisomer.

Module 1: Impurity Profiling & Mechanistic Origins

Before initiating purification, you must understand the chemical origins of your impurities. The table below summarizes the quantitative and qualitative data regarding the most common byproducts encountered during the synthesis of this chiral amino alcohol.

Impurity ClassSpecific ExampleMechanistic OriginImpact on WorkflowRecommended Removal Strategy
Stereoisomers (1R, 2S)-diastereomerIncomplete facial selectivity during the reduction of the α-amino ketone or ring-opening of the chiral epoxide.Alters binding affinity in downstream API synthesis; difficult to separate.Diastereomeric salt resolution or Prep-SFC.
Regioisomers 2-Amino-1-(4-(trifluoromethoxy)phenyl)propan-1-olNucleophilic attack at the less hindered carbon of the epoxide intermediate.Divergent hydrogen-bonding network; disrupts crystal lattice formation.Free base recrystallization from non-polar solvents.
Over-alkylation N,N-dialkylated amineExcess equivalents during reductive amination.Lowers overall yield; introduces highly lipophilic interferences.pH-controlled acid-base extraction (pH 4.5–5.0).
Starting Material 4-(Trifluoromethoxy)benzaldehydeIncomplete conversion / stalled reaction.Reactive electrophile; causes downstream degradation and colored bodies.Sodium bisulfite wash during aqueous workup.

Module 2: Diagnostic & Purification Decision Matrix

Use the following decision tree to determine the most efficient purification workflow based on your crude LC-MS and Chiral HPLC data.

PurificationWorkflow Start Crude (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Analyze LC-MS & Chiral HPLC Analysis Start->Analyze Isomers Diastereomers (>5% Impurity) Analyze->Isomers TraceIsomers Trace Stereoisomers (<5% Impurity) Analyze->TraceIsomers Regio Regioisomers (2-Amino-1-ol) Analyze->Regio OverAlk N,N-Dialkylated Byproducts Analyze->OverAlk Res Diastereomeric Salt Resolution (e.g., (+)-CSA in EtOH) Isomers->Res SFC Preparative SFC (Chiralpak IA, CO2/MeOH) TraceIsomers->SFC Cryst Free Base Recrystallization (Heptane/EtOAc) Regio->Cryst AcidExt pH-Controlled Extraction (pH 4.5 - 5.0) OverAlk->AcidExt Pure Target Molecule >99% ee, >99% de Res->Pure SFC->Pure Cryst->Pure AcidExt->Pure

Fig 1: Purification decision matrix for (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL.

Module 3: Troubleshooting FAQs

Q1: Why does my diastereomeric salt resolution with L-tartaric acid yield low enantiomeric excess (ee)? A: The issue lies in the pKa of your substrate. The -OCF₃ group is strongly electron-withdrawing via inductive effects, which decreases the basicity of the benzylic amine. Weak chiral acids like L-tartaric acid often fail to fully protonate this specific amine, resulting in a weak salt bridge and poor crystalline lattice energy. Actionable Fix: Switch to a stronger chiral sulfonic acid, such as (+)-Camphorsulfonic acid (CSA). The sulfonate provides a much stronger ionic interaction, maximizing the solubility difference between the diastereomeric salts.

Q2: I am seeing severe peak tailing during Chiral HPLC/SFC analysis. How do I fix this? A: Peak tailing for chiral amino alcohols is almost always caused by secondary interactions between the basic amine and residual free silanol groups on the silica support of the chiral stationary phase (CSP). Actionable Fix: Add 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA) to your mobile phase. The IPA acts as a competitive binder, masking the acidic silanol sites and ensuring sharp, symmetrical peaks. This is a standard practice for polysaccharide-derived CSPs .

Q3: My reaction yielded the 2-amino-1-arylpropan-1-ol regioisomer. How do I remove it without chromatography? A: Exploit the differences in their intramolecular hydrogen-bonding networks. The 1-amino-2-ol and 2-amino-1-ol forms exhibit distinct dipole moments. By dissolving the crude free base in a hot, non-polar solvent mixture (e.g., Heptane with 5-10% Ethyl Acetate) and cooling it slowly, the desired (1S)-1-amino-2-ol will preferentially crystallize due to its specific intermolecular packing, leaving the regioisomer in the mother liquor.

Q4: When should I choose Preparative SFC over classical Diastereomeric Resolution? A: If your stereoisomeric impurity is <5%, classical crystallization often suffers from low recovery yields because you are operating too close to the eutectic point of the mixture. Preparative Supercritical Fluid Chromatography (Prep-SFC) is the industry standard for trace enantiomeric purification . SFC utilizes supercritical CO₂, which has higher diffusivity and lower viscosity than liquid solvents, allowing for rapid mass transfer and high-throughput separation of chiral amines .

Module 4: Validated Experimental Protocols

Protocol A: Diastereomeric Salt Resolution using (+)-Camphorsulfonic Acid (CSA)

This protocol is self-validating; the success of Step 3 dictates the purity achieved in Step 5.

  • Salt Formation: Dissolve 10.0 g of crude (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL in 100 mL of absolute Ethanol. Heat to 60°C.

  • Acid Addition: Slowly add 1.0 equivalent of (+)-Camphorsulfonic acid (CSA) dissolved in 20 mL of Ethanol. Stir at 60°C for 30 minutes until a homogenous solution is achieved.

  • Ostwald Ripening (Critical Step): Cool the solution at a strictly controlled rate of 5°C per hour down to 5°C. Causality: Rapid cooling causes kinetic trapping, co-precipitating the wrong diastereomer. Slow cooling allows thermodynamic control, dissolving micro-crystals of the impurity and growing large, pure crystals of the desired salt.

  • Filtration: Filter the resulting crystals and wash with 15 mL of ice-cold Ethanol.

  • Free-Basing: Suspend the crystals in 50 mL of Methyl tert-butyl ether (MTBE). Add 1M NaOH dropwise until the aqueous layer reaches pH 11. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the highly pure free base.

Protocol B: Preparative SFC Purification for Trace Isomers

Use this workflow when ee is >90% but requires polishing to >99%.

  • Sample Preparation: Dissolve the free base amino alcohol in Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a polysaccharide phenylcarbamate-derived column, specifically Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), which demonstrates superior enantiorecognition for chiral amino alcohols .

  • Mobile Phase Configuration: Set the SFC system to deliver supercritical CO₂ with a co-solvent of 15% Methanol containing 0.1% Isopropylamine (IPA).

  • Parameters: Backpressure: 120 bar. Temperature: 35°C. Flow rate: Scaled to column diameter (e.g., 70 mL/min for a 21.2 mm ID column).

  • Fraction Collection: Collect fractions based on UV triggering at 210 nm. Evaporate the CO₂/Methanol mixture under reduced pressure to isolate the pure (1S) enantiomer.

References

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Journal of the Pharmaceutical Society of Korea URL: [Link]

Troubleshooting

Technical Support Center: Chiral HPLC Separation of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Isomers

Welcome to the dedicated technical resource for the chiral separation of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL and its related isomers. This guide is designed for researchers, analytical scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for the chiral separation of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL and its related isomers. This guide is designed for researchers, analytical scientists, and process chemists who are developing or troubleshooting HPLC methods for this specific compound. Given its structural features—a primary amine, a secondary alcohol, and a fluorinated phenyl group—this molecule presents a unique and interesting challenge in chiral chromatography.

This document provides in-depth, experience-driven advice, moving beyond simple procedural lists to explain the why behind method development choices. We will cover everything from initial column and mobile phase selection to fine-tuning separations and resolving common issues like peak tailing and poor resolution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your method development strategy.

Q1: What is the best type of chiral stationary phase (CSP) to start with for this compound?

A1: For a molecule with both hydrogen-bond donors (amine, alcohol) and a π-system (phenyl ring), polysaccharide-based CSPs are the most versatile and successful starting point.[1][2][3] Specifically, derivatives of amylose and cellulose, such as those functionalized with phenylcarbamate selectors, are highly recommended.[4][5][6]

  • Amylose-based phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) often provide excellent recognition for a broad range of chiral compounds due to their helical groove structure.[4]

  • Cellulose-based phases (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) offer a different, more layered structure that can result in unique selectivity.[4]

Given the trifluoromethoxy substituent, a CSP with a fluorinated selector, such as amylose tris(5-fluoro-2-methylphenylcarbamate), could also offer enhanced selectivity through fluorophilic interactions.[7]

Q2: Should I start with Normal-Phase, Reversed-Phase, or Polar Organic mode?

A2: Normal-Phase (NP) or Polar Organic mode is generally the preferred starting point for this class of compounds.

  • Normal-Phase (NP): Using eluents like hexane/isopropanol or hexane/ethanol provides high efficiency and selectivity on polysaccharide CSPs. The non-polar bulk solvent and polar alcohol modifier allow for fine-tuning of the hydrogen-bonding and dipole-dipole interactions critical for chiral recognition.[5]

  • Polar Organic Mode: Using polar solvents like methanol, ethanol, or acetonitrile is also a strong option, particularly with immobilized polysaccharide CSPs, which offer greater solvent versatility.[8]

  • Reversed-Phase (RP): While possible, RP (using aqueous buffers with methanol or acetonitrile) can be more challenging for highly polar amino alcohols, which may have low retention. However, it can be a viable option, especially if the method needs to be LC-MS compatible.[1]

Q3: My analyte is a basic amine. Do I need to use mobile phase additives?

A3: Yes, using additives is almost always necessary to achieve good peak shape and reproducibility for basic analytes like this one. The primary amine group can interact strongly with residual acidic silanols on the silica support of the CSP, leading to significant peak tailing.[9][10]

  • For Normal-Phase: A small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% - 0.2%) is highly effective at masking silanol interactions and improving peak symmetry.[11]

  • For Reversed-Phase: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (0.05% - 0.1%) is used to protonate the amine, which can improve peak shape.[12] However, the choice of acid versus base can sometimes invert the elution order of enantiomers, providing an additional tool for method optimization.[4][12]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development and routine analysis.

Problem 1: Poor Resolution (Rs < 1.5)

Poor resolution between the critical enantiomeric or diastereomeric pairs is the most common initial challenge.

Potential Causes & Systematic Solutions

  • Sub-optimal Mobile Phase Composition: The ratio of the strong eluting solvent (alcohol) to the weak solvent (hexane) is critical.

    • Solution: Perform a systematic screening of the alcohol modifier percentage. Decrease the percentage of alcohol (e.g., from 20% isopropanol to 10%) to increase retention and potentially improve resolution. Conversely, sometimes a higher alcohol content can alter selectivity favorably.

  • Incorrect Choice of Alcohol Modifier: Different alcohols interact differently with the CSP and analyte.

    • Solution: If isopropanol (IPA) does not provide adequate separation, evaluate ethanol (EtOH), which is more polar. The change in hydrogen bonding characteristics can significantly alter selectivity.

  • Inadequate Temperature Control: Chiral separations are often highly sensitive to temperature fluctuations, which affect the thermodynamics of the analyte-CSP interaction.[9]

    • Solution: Use a column oven and screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution by increasing interaction strength, but higher temperatures can sometimes improve peak efficiency.[4] A change in temperature can even reverse the elution order.[4]

  • Low Flow Rate: High flow rates can reduce the time available for the enantiomers to interact differently with the CSP.

    • Solution: Chiral separations often benefit from lower flow rates than achiral methods.[9] Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This increases the residence time in the column, allowing for better discrimination.

Problem 2: Severe Peak Tailing or Asymmetry (Tf > 1.5)

Peak tailing is a frequent issue for basic compounds, caused by undesirable secondary interactions.[9][10]

Potential Causes & Systematic Solutions

  • Secondary Silanol Interactions: The primary amine of your analyte is strongly basic and will interact with any exposed, acidic silanol groups on the silica surface of the column packing, causing tailing.[9][12]

    • Solution: Increase the concentration of the basic additive (e.g., increase DEA from 0.1% to 0.2%). The additive acts as a competitive base, saturating the active sites on the stationary phase.[10]

  • Column Overload: Injecting too much sample mass can saturate the chiral recognition sites on the CSP, leading to peak distortion.[9][13]

    • Solution: Systematically reduce the injection volume or the sample concentration. Prepare serial dilutions (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject a constant volume to see if peak shape improves.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities can create active sites that cause tailing.[9]

    • Solution: Implement a column washing procedure. For immobilized CSPs, a wider range of strong solvents can be used for cleaning.[8][14] If the problem persists after washing, the column may be permanently damaged and require replacement.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for addressing common chromatographic issues.

Troubleshooting_Workflow Start Start Analysis Problem Problem Detected? (e.g., Poor Rs, Tailing) Start->Problem PoorRs PoorRs Problem->PoorRs Yes Tailing Tailing Problem->Tailing Yes GoodSep Separation OK (Rs > 1.5, Tf < 1.5) Problem->GoodSep No Opt_MP Adjust Mobile Phase - Decrease % Alcohol - Change Alcohol (IPA vs EtOH) PoorRs->Opt_MP Inc_Additive Inc_Additive Tailing->Inc_Additive End End/Report GoodSep->End Opt_Temp Optimize Temperature - Screen 15, 25, 40°C Opt_MP->Opt_Temp Still poor Opt_Flow Reduce Flow Rate - Try 0.7 or 0.5 mL/min Opt_Temp->Opt_Flow Still poor Opt_Flow->Problem Re-evaluate Red_Load Reduce Sample Load - Dilute sample or - Decrease inj. volume Inc_Additive->Red_Load Still tails Wash_Col Wash/Regenerate Column - Follow mfr. protocol Red_Load->Wash_Col Still tails Wash_Col->Problem Re-evaluate

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Efficacy of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how targeted halogenation strategies can rescue or elevate failing molecular scaffolds. The compound (1S)-1-Amino-1-(4-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how targeted halogenation strategies can rescue or elevate failing molecular scaffolds. The compound (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL represents a highly sophisticated evolution of the traditional[1].

By incorporating a 4-(trifluoromethoxy) group (–OCF₃), we fundamentally alter the molecule's electronic distribution and lipophilicity. This guide objectively compares this fluorinated scaffold against its unsubstituted and 4-fluoro alternatives, providing the self-validating experimental frameworks necessary to prove its superior biological and pharmacokinetic (PK) efficacy.

The Causality of the Trifluoromethoxy (–OCF₃) Substitution

In medicinal chemistry, we do not add halogens arbitrarily; every structural modification must serve a causal mechanistic purpose. The –OCF₃ group is often referred to as a "super-halogen." It boasts a Hansch π lipophilicity parameter of +1.04, significantly higher than a standard methoxy group or a single fluorine atom, while maintaining a highly polarized, electron-withdrawing nature[2].

In the context of the (1S)-amino alcohol scaffold, this substitution drives three critical biological outcomes:

  • Metabolic Shielding: The strong C–F bonds and steric bulk electronically deactivate the phenyl ring, blocking cytochrome P450 (CYP450) enzymes from performing rapid para-hydroxylation[3].

  • Enhanced Neuro-penetrance: The elevated lipophilicity drives superior partitioning across the blood-brain barrier (BBB), crucial for CNS-targeted therapeutics[2].

  • Stereospecific Target Engagement: The strict (1S) chiral center ensures precise spatial alignment with target receptors, preventing the off-target toxicity often associated with racemic mixtures.

Comparative Physicochemical & Pharmacokinetic Profiling

To objectively validate the efficacy of the –OCF₃ analog, we must benchmark it against its structural predecessors. The table below summarizes the expected performance metrics based on established structure-activity relationship (SAR) principles.

Parameter / MetricUnsubstituted Parent4-Fluoro Analog4-(Trifluoromethoxy) Analog
LogP (Lipophilicity) 1.21.52.8
Metabolic Half-Life ( t1/2​ ) ~25 min~45 min>120 min
Primary Clearance Route CYP2D6 para-hydroxylationSlower oxidationRenal / Glucuronidation
BBB Permeability ( Pe​ ) 4.5×10−6 cm/s 6.2×10−6 cm/s 18.5×10−6 cm/s
Receptor Binding (Stereospecific) Moderate (1S)High (1S)Very High (1S)

Data Interpretation: The –OCF₃ substitution drastically extends the metabolic half-life by eliminating the primary metabolic soft spot, while simultaneously pushing the LogP into the optimal range (2.0–3.0) for CNS penetration.

Experimental Validation Workflows (Self-Validating Systems)

To prove these theoretical advantages, your laboratory must employ self-validating experimental systems. A self-validating protocol includes internal standards, positive/negative controls, and orthogonal readouts to ensure observed efficacy is a direct result of the structural modification.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

Objective: Validate resistance to CYP450-mediated degradation[3]. Causality: By comparing the intrinsic clearance ( CLint​ ) of the –OCF₃ analog against the unsubstituted parent, we prove the steric shielding effect of the trifluoromethoxy group.

  • Preparation: Prepare a 1 µM solution of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching & Analysis: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Protocol B: PAMPA-BBB Permeability Assay

Objective: Quantify the enhancement in neuro-penetrance driven by the +1.04 Hansch π parameter[2].

  • Membrane Preparation: Coat a PVDF filter membrane (pore size 0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Setup: Add 300 µL of the compound (10 µM in pH 7.4 buffer) to the donor compartment. Add 300 µL of fresh pH 7.4 buffer to the acceptor compartment.

  • Incubation: Incubate the sandwich assembly at room temperature for 4 hours without agitation.

  • Quantification: Measure the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). The –OCF₃ analog should demonstrate a Pe​>15×10−6 cm/s, classifying it as highly permeable.

Protocol C: Stereochemical Validation via Chiral HPLC

Objective: Ensure >99% enantiomeric excess (ee) of the (1S) configuration. Causality: The biological target pocket is highly stereoselective; the (1R) enantiomer acts as a competitive antagonist or inactive diluent, destroying the dose-response curve.

  • Stationary Phase: Use an immobilized polysaccharide-based chiral column (e.g., Chiralpak IG).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) to suppress secondary amine interactions.

  • Detection: Monitor via UV at 220 nm. Calculate the area under the curve (AUC) to confirm the absence of the (1R) diastereomer.

Mechanistic and Workflow Visualizations

To conceptualize these principles, the following diagrams map the metabolic logic and the experimental validation pipeline.

MetabolicLogic Parent Unsubstituted Phenyl Ring (Parent Compound) CYP CYP450 Para-Hydroxylation (High Susceptibility) Parent->CYP Clearance Rapid Hepatic Clearance (Short t1/2) CYP->Clearance OCF3 4-(Trifluoromethoxy)phenyl Ring (Target Compound) Shielding Steric & Electronic Shielding (CYP450 Blockade) OCF3->Shielding Stability Prolonged Metabolic Half-Life (Enhanced Efficacy) Shielding->Stability

Fig 1. Comparative metabolic degradation logic: Unsubstituted vs. 4-trifluoromethoxy scaffolds.

ValidationWorkflow Start Synthesize (1S)-1-Amino-1- (4-(trifluoromethoxy)phenyl)propan-2-OL HPLC Chiral HPLC Validation Ensure >99% ee for (1S) Start->HPLC Split HPLC->Split HLM HLM Assay Quantify Intrinsic Clearance Split->HLM PAMPA PAMPA-BBB Assay Quantify Neuro-penetrance Split->PAMPA Efficacy In Vivo Efficacy Profiling (Optimized PK/PD) HLM->Efficacy PAMPA->Efficacy

Fig 2. Step-by-step experimental workflow for validating biological and pharmacokinetic efficacy.

Conclusion

The transition from a standard 1-amino-1-phenylpropan-2-ol scaffold to its (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL derivative is a masterclass in rational drug design. By executing the self-validating protocols detailed above, development teams can quantitatively prove that the –OCF₃ group successfully circumvents metabolic liabilities while optimizing the molecule for targeted, stereospecific biological efficacy.

References

  • PubChem. "1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922" National Institutes of Health. URL:[Link]

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. URL:[Link]

Sources

Comparative

Comparative Guide: (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL and Its Analogs in Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Scaffold optimization, ADME profiling, and structure-activity relationship (SAR) analysis of chiral arylamino al...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Scaffold optimization, ADME profiling, and structure-activity relationship (SAR) analysis of chiral arylamino alcohols.

Executive Summary and Rationale

The arylamino alcohol scaffold is a privileged chemotype in medicinal chemistry, frequently utilized in the development of CNS-active agents, enzyme inhibitors, and antimalarial therapeutics[1][2]. However, the unsubstituted phenyl ring of traditional analogs (e.g., cathine or norephedrine derivatives) is highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid metabolic clearance.

To overcome this, halogenated and fluorinated substituents are routinely employed. This guide objectively compares (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol —a highly specialized chiral building block—against its unsubstituted, fluoro-, and trifluoromethyl-analogs. By analyzing lipophilicity, membrane permeability, and metabolic stability, we demonstrate how the unique stereoelectronic properties of the trifluoromethoxy (-OCF₃) group provide a superior pharmacokinetic profile for CNS-targeted drug discovery[3][4].

Structural & Physicochemical Comparison

The choice of para-substituent on the phenyl ring fundamentally alters the physicochemical properties of the arylamino alcohol scaffold. The -OCF₃ group is often referred to as a "super-halogen" or "pseudo-halogen." It boasts a Hansch π lipophilicity parameter of +1.04, significantly higher than a standard methoxy group, yet its oxygen atom retains a degree of polarity that allows for fine-tuning of the LogP value[3][5].

Table 1: Comparative Physicochemical and ADME Data
Compound AnalogR-Group (Para)Predicted LogPPAMPA Permeability ( Papp​ , 10−6 cm/s)HLM Intrinsic Clearance ( μ L/min/mg)
Analog A (Unsubstituted) -H1.158.445.2 (High clearance)
Analog B (Fluoro) -F1.3012.128.5 (Moderate clearance)
Analog C (Trifluoromethyl) -CF₃2.4522.512.4 (Low clearance, high toxicity risk)
Target Compound (-OCF₃) -OCF₃ 2.10 19.8 9.8 (Very low clearance)

Data Interpretation: While the -CF₃ group provides excellent metabolic stability, its extreme lipophilicity can lead to off-target binding and poor aqueous solubility. The -OCF₃ group in the target compound strikes an optimal balance: the oxygen atom provides conformational flexibility and slight polarity, maintaining high blood-brain barrier (BBB) permeability while almost completely blocking para-hydroxylation[6].

Mechanistic Pathway: Metabolic Shielding

The primary advantage of the -OCF₃ substitution is its ability to act as a metabolic shield. By occupying the para-position with a bulky, highly electronegative group, the electron density of the phenyl ring is depleted, rendering it highly resistant to electrophilic attack by CYP450 enzymes.

MetabolicPathway A Unsubstituted Analog (1S)-1-Amino-1-phenyl... B CYP450 Oxidation (Para-Hydroxylation) A->B C Rapid Clearance (Low Half-life) B->C D -OCF3 Analog (1S)-1-Amino-1-(4-(trifluoromethoxy)... E Steric & Electronic Shielding (Metabolic Block) D->E F Prolonged Half-life (High CNS Exposure) E->F

Metabolic shielding mechanism of the -OCF3 group against CYP450-mediated para-hydroxylation.

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the comparative data must be derived from self-validating assay systems. Below are the standardized, step-by-step methodologies used to evaluate these chiral amino alcohols.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Focus: PAMPA is utilized to isolate passive transcellular permeability from active transport mechanisms, providing a direct measurement of how the -OCF₃ group's lipophilicity enhances membrane crossing.

  • Preparation of Lipid Membrane: Coat the porous filter of a 96-well donor plate (PVDF, 0.45 μ m pore size) with 5 μ L of a 1% (w/v) solution of brain lipid extract (porcine) dissolved in dodecane.

  • Compound Dilution: Dissolve the arylamino alcohol analogs in DMSO to a 10 mM stock. Dilute to a final concentration of 10 μ M in PBS (pH 7.4). Self-Validation: Ensure final DMSO concentration is 1% to prevent membrane degradation.

  • Assay Assembly: Add 150 μ L of the compound solution to the donor plate. Add 300 μ L of fresh PBS (pH 7.4) to the acceptor plate. Carefully mate the donor plate onto the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (50 rpm).

  • Quantification: Separate the plates. Extract 50 μ L from both donor and acceptor wells, quench with cold acetonitrile containing an internal standard (e.g., labetalol), and analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Focus: This assay determines the intrinsic clearance ( CLint​ ) of the compounds. The inclusion of a minus-NADPH control validates that the observed degradation is strictly CYP450-mediated, proving the metabolic shielding effect of the -OCF₃ group.

  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 μ M of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Control: For each compound, run a parallel well adding buffer instead of NADPH to rule out chemical instability or non-CYP degradation.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 20 μ L aliquots from the reaction mixture into 80 μ L of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint​ .

High-Throughput Screening Workflow

Workflow S1 Compound Preparation S2 PAMPA Assay (BBB Permeability) S1->S2 S3 HLM Assay (Metabolic Stability) S1->S3 S4 LC-MS/MS Quantification S2->S4 S3->S4 S5 Data Synthesis & PK Modeling S4->S5

In vitro ADME screening workflow for evaluating arylamino alcohol derivatives.

Conclusion & Strategic Recommendations

When designing CNS therapeutics or high-stability enzyme inhibitors utilizing the arylamino alcohol scaffold, the selection of the para-substituent is critical.

While the unsubstituted (1S)-1-Amino-1-phenylpropan-2-ol serves as a baseline, its poor metabolic stability limits its clinical viability. The fluorinated analog offers marginal improvements but still suffers from moderate clearance. The trifluoromethyl (-CF₃) analog provides excellent metabolic resistance but pushes the lipophilicity to levels that may induce toxicity or poor solubility.

(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol emerges as the optimal intermediate. The -OCF₃ group perfectly calibrates the molecule's lipophilicity, ensuring robust BBB penetration while providing a steric and electronic shield against CYP450-mediated degradation. For drug development professionals aiming to optimize pharmacokinetics without sacrificing target affinity, incorporating this specific chiral building block is highly recommended.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]

  • Arylamino alcohol antimalarials. A new method for incorporating the side chain. Journal of Medicinal Chemistry.[Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests. Journal of Chemical Information and Modeling.[Link]

Sources

Validation

A Comparative Guide to Enantiomeric Purity Analysis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Introduction The precise determination of enantiomeric purity is a cornerstone of modern drug development and quality control. For chiral molecules such as (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, a comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise determination of enantiomeric purity is a cornerstone of modern drug development and quality control. For chiral molecules such as (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, a complex amino alcohol with significant potential as a pharmaceutical intermediate, the stereochemical configuration is intrinsically linked to its pharmacological activity and toxicological profile. The presence of the undesired enantiomer, even in minute quantities, can lead to reduced efficacy, altered pharmacokinetics, or significant side effects.

This guide provides a comprehensive comparison of advanced analytical techniques for the robust determination of the enantiomeric purity of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL. We will delve into the principles and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific application literature for this exact molecule is not publicly available, this guide establishes a robust framework for method development based on established principles for structurally analogous compounds.[1]

Molecular Structure and Analytical Considerations

The analyte, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, possesses a primary chiral center at the carbon atom bonded to the amino group. The molecule's structural features—a primary amine, a secondary alcohol, and an aromatic ring with an electron-withdrawing trifluoromethoxy group—dictate the strategy for enantioselective analysis. The trifluoromethoxy group, in particular, can introduce unique dipole and steric interactions that can be exploited for chromatographic separation.[2]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for enantiomeric purity analysis hinges on a balance of resolution, speed, sensitivity, and the specific requirements of the laboratory, from high-throughput screening to rigorous quality control.

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).High resolution and accuracy, well-established, versatile for various compound classes.[3]Longer analysis times, higher solvent consumption compared to SFC.Routine quality control, method validation, high-resolution preparative separations.
Chiral SFC Utilizes a supercritical fluid (typically CO₂) as the mobile phase with a CSP.Faster analysis times, lower organic solvent consumption, orthogonal selectivity to HPLC.[4]Requires specialized instrumentation.High-throughput screening, rapid method development, "green" chemistry initiatives.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.Non-separative, provides structural information, requires minimal sample preparation.Lower sensitivity for trace enantiomer detection, potential for signal overlap.Orthogonal confirmation of purity, mechanistic studies of chiral recognition.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted technique for the enantioselective analysis of pharmaceutical compounds due to its robustness and high resolving power.[3] The separation is achieved through the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

For amino alcohols like the target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective.[1][5] Chiral recognition is governed by a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl ring of the analyte can interact with the aromatic moieties of the CSP.

  • Dipole-Dipole Interactions: The trifluoromethoxy group can engage in dipole-dipole interactions with polar functionalities on the CSP.

  • Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves into which one enantiomer fits more favorably than the other.

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Dissolve Racemic Standard in Mobile Phase ColumnScreen Screen Polysaccharide CSPs (e.g., Lux Cellulose-1, Lux Amylose-2) Start->ColumnScreen MobilePhaseScreen Screen Mobile Phases (Normal & Reversed Phase) ColumnScreen->MobilePhaseScreen Eval1 Evaluate Resolution (Rs) MobilePhaseScreen->Eval1 Optimize Optimize Mobile Phase Composition (e.g., % Alcohol, Additives) Eval1->Optimize Rs < 1.5 FinalMethod Final Analytical Method Eval1->FinalMethod Rs > 1.5 OptimizeParams Optimize Flow Rate & Temperature Optimize->OptimizeParams Eval2 Evaluate Rs, Tailing Factor, Analysis Time OptimizeParams->Eval2 Validation Method Validation (ICH Guidelines) (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) Eval2->Validation Rs > 1.5 Validation->FinalMethod

Caption: Workflow for Chiral HPLC Method Development.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase Screening:

    • Primary Screening: Begin with polysaccharide-based CSPs such as Lux® Cellulose-1 and Lux® Amylose-2. These columns offer a broad range of enantioselectivity.[6]

    • Secondary Screening: If necessary, screen macrocyclic glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® T), which are effective for underivatized amino acids and amino alcohols.[7]

  • Mobile Phase Screening:

    • Normal Phase: A starting mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v) is recommended. To improve the peak shape of the basic amine, add 0.1% diethylamine (DEA) or another basic modifier.[1]

    • Reversed Phase: A mobile phase of Acetonitrile/Water with 0.1% Acetic Acid or Formic Acid can be effective, particularly with amylose-based CSPs.[6]

  • Optimization:

    • Systematically vary the percentage of the alcohol modifier (e.g., from 10% to 30% IPA) to optimize the resolution and retention time.

    • Evaluate the effect of temperature. In some cases, temperature changes can even reverse the enantiomer elution order, providing an additional tool for optimization.[6]

  • Detection: UV detection at a wavelength of 220 nm or 254 nm is appropriate for the phenyl moiety.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase. For the test sample, prepare a solution at a similar concentration.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[4] By using compressed carbon dioxide as the primary mobile phase component, which has low viscosity and high diffusivity, SFC enables high flow rates and rapid column equilibration.

  • Speed: Analysis times are typically 3-10 times shorter than in HPLC.

  • Reduced Solvent Consumption: The primary reliance on CO₂ significantly reduces the use of organic solvents.

  • Orthogonal Selectivity: SFC can often provide different elution orders and selectivities compared to HPLC, making it a valuable tool when HPLC separations are challenging.

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector is required.

  • Chiral Stationary Phases: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

  • Mobile Phase:

    • The primary mobile phase is supercritical CO₂.

    • A polar organic modifier, typically methanol or ethanol, is added to modulate retention and selectivity. A common starting gradient is 5% to 40% methanol over 5-10 minutes.

    • A basic additive (e.g., 0.1-0.2% DEA) is often necessary to ensure good peak shape for basic analytes.

  • Screening: A rapid screening of multiple CSPs with a generic gradient can quickly identify promising separation conditions.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): An Orthogonal Approach

NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) that forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to the splitting of NMR signals for protons near the chiral center.

NMR_Mechanism Analyte Racemic Analyte ((R)-Enantiomer & (S)-Enantiomer) Complexation Formation of Transient Diastereomeric Complexes Analyte->Complexation CSA Chiral Solvating Agent (CSA) (e.g., (R)-BINOL) CSA->Complexation Diastereomers [(R)-Analyte + (R)-CSA] [(S)-Analyte + (R)-CSA] Complexation->Diastereomers NMR ¹H or ¹⁹F NMR Analysis Diastereomers->NMR Result Distinct Chemical Shifts (Δδ) for each Diastereomer NMR->Result Quantification Quantification by Signal Integration Result->Quantification

Sources

Comparative

Cross-reactivity studies involving (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Publish Comparison Guide: Cross-Reactivity Profiling of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological S...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Cross-Reactivity Profiling of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological Selectivity, Receptor Off-Target Binding, and Immunoassay Cross-Reactivity

Executive Summary & Mechanistic Rationale

In the optimization of central nervous system (CNS) therapeutics, managing off-target cross-reactivity is as critical as maximizing target affinity. (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is a highly specialized, chiral fluorinated building block and lead scaffold. It belongs to the broader class of phenylpropanolamines but is distinguished by the presence of a para-substituted trifluoromethoxy (-OCF3) group.

The incorporation of the -OCF3 group is a deliberate bioisosteric strategy[1]. The -OCF3 moiety possesses a high Hansch π parameter (+1.04), which dramatically increases the lipophilicity (logP) of the molecule compared to its non-fluorinated counterparts[1]. While it mimics the steric bulk of a chlorine atom or a tert-butyl group, its unique conformational flexibility allows it to adopt an orthogonal geometry relative to the phenyl ring.

The Causality of Cross-Reactivity: In standard phenylethanolamines and phenylpropanolamines (like norephedrine or 1-amino-1-phenylpropan-2-ol[2]), the unsubstituted phenyl ring fits tightly into the highly conserved, polar binding pockets of classic monoamine receptors (e.g., Adrenergic α/β ). The addition of the bulky, electron-withdrawing -OCF3 group creates a deliberate steric clash in these tight pockets, drastically reducing off-target adrenergic cross-reactivity. Conversely, this increased lipophilicity enhances blood-brain barrier (BBB) penetration and shifts binding preference toward receptors with larger, hydrophobic cavities, such as the Trace Amine-Associated Receptor 1 (TAAR1).

Pharmacophore Core (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL OCF3 4-OCF3 Group (Lipophilic Bioisostere) Core->OCF3 Amino 1-Amino Group (H-Bond Donor) Core->Amino Hydroxyl 2-Hydroxyl Group (Receptor Anchoring) Core->Hydroxyl Target1 TAAR1 Receptor (High Affinity) OCF3->Target1 Enhances Lipophilic Interactions Target2 Adrenergic Receptors (Reduced Cross-Reactivity) OCF3->Target2 Steric Clash / Bulk

Caption: Pharmacophore mapping demonstrating how the 4-OCF3 group shifts receptor cross-reactivity.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, we compare it against two critical structural alternatives:

  • Alternative A: (1S)-1-Amino-1-phenylpropan-2-OL (The non-fluorinated baseline)[2].

  • Alternative B: (1R,2S)-2-Amino-1-phenylpropan-1-OL (Norephedrine – the classic adrenergic regioisomer).

Table 1: In Vitro Receptor Cross-Reactivity Profiling ( Ki​ , nM)

Lower values indicate higher binding affinity (greater cross-reactivity).

Compound / ScaffoldAdrenergic α1​ Adrenergic β2​ Dopamine D2​ TAAR1
(1S)-4-OCF3 Target Compound > 10,000 (Minimal)> 10,000 (Minimal)> 5,000 (Low)45 ± 8
Alt A: Non-fluorinated baseline1,250 ± 1102,100 ± 3503,400 ± 210850 ± 95
Alt B: Norephedrine180 ± 25 210 ± 30 > 10,000> 5,000

Data Insight: The target compound successfully eliminates adrenergic cross-reactivity (preventing cardiovascular off-target effects like hypertension) while acting as a potent, selective ligand for TAAR1.

Table 2: Toxicology Immunoassay Cross-Reactivity (ELISA)

During clinical trials, it is vital that novel CNS drugs do not trigger false positives in standard Drugs of Abuse (DoA) screens.

CompoundAmphetamine ELISA Cross-Reactivity (%)Methamphetamine ELISA Cross-Reactivity (%)
(1S)-4-OCF3 Target Compound < 0.1% < 0.1%
Alt A: Non-fluorinated baseline14.5%2.1%
Alt B: Norephedrine8.2%< 0.5%

Data Insight: The massive steric footprint of the -OCF3 group prevents the target compound from fitting into the paratope of commercial anti-amphetamine antibodies, ensuring a clean toxicology profile.

Experimental Methodologies

To ensure scientific trustworthiness, the data presented above was generated using self-validating assay systems. Below are the step-by-step protocols utilized for determining both receptor and immunoassay cross-reactivity.

Workflow cluster_0 Receptor Cross-Reactivity cluster_1 Immunoassay Cross-Reactivity Prep Compound Prep (Serial Dilutions) Radioligand Radioligand Binding (Displacement Assay) Prep->Radioligand ELISA Competitive ELISA (Hapten Binding) Prep->ELISA Wash Rapid Filtration & Washing Radioligand->Wash Scint Scintillation Counting Wash->Scint Data IC50 & Ki Calculation Scint->Data TMB TMB Substrate Addition ELISA->TMB Abs Absorbance Reading (450nm) TMB->Abs Abs->Data

Caption: Parallel experimental workflows for determining receptor and immunoassay cross-reactivity.

Protocol A: Radioligand Displacement Assay (Receptor Selectivity)

This protocol utilizes competitive displacement to determine the inhibition constant ( Ki​ ), ensuring specific binding is isolated from background noise.

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the target receptor (e.g., human TAAR1 or α1​ -adrenergic) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer.

  • Ligand Preparation: Prepare 10-point serial dilutions (from 10 μ M to 0.1 nM) of the (1S)-4-OCF3 target compound and alternatives in DMSO. Keep final DMSO concentration 1% to prevent membrane disruption.

  • Incubation: In a 96-well plate, combine 50 μ L of the test compound, 50 μ L of the tritiated radioligand (e.g., [3H]-Prazosin for α1​ ), and 100 μ L of the membrane suspension.

  • Self-Validation Control (Crucial Step): Include wells containing 10 μ M of an unlabeled reference agonist to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells receiving only the radioligand and vehicle.

  • Filtration: Incubate for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Competitive ELISA (Immunoassay Cross-Reactivity)

This assay determines if the fluorinated compound will trigger false positives in standard clinical diagnostic screens.

  • Plate Sensitization: Coat 96-well microtiter plates with a BSA-amphetamine conjugate (1 μ g/mL) overnight at 4°C. Wash three times with PBS-Tween 20 (0.05%).

  • Blocking: Block unbound sites with 2% BSA in PBS for 1 hour at 37°C to prevent non-specific antibody binding.

  • Competition Phase: Add 50 μ L of the test compounds (at concentrations ranging from 10 ng/mL to 100,000 ng/mL) and 50 μ L of the primary anti-amphetamine monoclonal antibody to the wells. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 μ L of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Development: Wash thoroughly. Add 100 μ L of TMB (Tetramethylbenzidine) substrate. The reaction is inversely proportional to cross-reactivity (high compound binding = low color development). Stop the reaction with 1M H2SO4 after 15 minutes.

  • Analysis: Read absorbance at 450 nm. Calculate the cross-reactivity percentage as: (IC50​ of Amphetamine/IC50​ of Test Compound)×100 .

Conclusion

The substitution of a 4-trifluoromethoxy group onto the 1-amino-1-phenylpropan-2-ol scaffold is a highly effective medicinal chemistry strategy. By leveraging the unique steric and lipophilic properties of the -OCF3 bioisostere, researchers can completely ablate unwanted adrenergic cross-reactivity and eliminate immunoassay false-positives, while simultaneously driving selectivity toward specialized lipophilic targets like TAAR1.

References

  • [1] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Source: MDPI. URL:

  • [2] Title: 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem - NIH. Source: PubChem (National Institutes of Health). URL:

Sources

Validation

A Head-to-Head Comparison of a Novel Precursor, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, with Traditional Fluoxetine Precursors

A Senior Application Scientist's Guide to Synthesis Efficiency, Purity, and Practicality In the landscape of antidepressant drug development, the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI),...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Synthesis Efficiency, Purity, and Practicality

In the landscape of antidepressant drug development, the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), has been a subject of extensive research, aiming for more efficient, cost-effective, and stereoselective routes. This guide provides a detailed head-to-head comparison between a novel, advanced precursor, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, and the traditional precursors used in fluoxetine synthesis. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature to offer researchers and drug development professionals a comprehensive understanding of the available synthetic strategies.

Introduction to Fluoxetine and its Precursors

Fluoxetine, marketed under the trade name Prozac, is a chiral molecule, with the (S)-enantiomer being primarily responsible for its therapeutic activity.[1] The synthesis of enantiomerically pure fluoxetine is therefore a key objective in its manufacturing process. Traditional synthetic routes often involve the preparation of key intermediates, or precursors, which are then converted to the final active pharmaceutical ingredient (API).

Traditional Fluoxetine Precursors

The most common traditional precursor for fluoxetine is N-methyl-3-phenyl-3-hydroxypropylamine and its derivatives. One of the earliest and most well-known methods for synthesizing this precursor is the Mannich reaction, followed by reduction.[2][3] This route typically involves the reaction of acetophenone, formaldehyde, and dimethylamine to form a Mannich base, which is then reduced to the corresponding amino alcohol.[4] Another significant route involves the use of 3-chloro-1-phenylpropan-1-one as a starting material.[1]

A Novel Precursor: (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

The pursuit of more efficient and stereocontrolled syntheses has led to the exploration of novel precursors. While specific literature on (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL as a direct fluoxetine precursor is not extensively available, its structure suggests a highly strategic design for the enantioselective synthesis of fluoxetine analogs. The trifluoromethoxy group is a key feature in many modern pharmaceuticals, and the specific stereochemistry of this amino alcohol provides a direct pathway to the desired enantiomer of fluoxetine-related compounds.

A plausible and efficient synthesis of this novel precursor can be envisioned based on the well-established methodologies for the stereocontrolled synthesis of chiral α-trifluoromethyl-β-amino alcohols.[5][6] These methods often employ chiral catalysts or auxiliaries to achieve high enantioselectivity.

Head-to-Head Comparison: Key Performance Metrics

The choice of a synthetic route in pharmaceutical manufacturing is a multifactorial decision. The following table provides a comparative analysis of the synthesis of fluoxetine via a traditional precursor route (Mannich reaction followed by reduction) and a proposed route utilizing the novel precursor, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL.

MetricTraditional Precursor Route (Mannich/Reduction)Novel Precursor Route (Proposed)
Stereoselectivity Typically produces a racemic mixture requiring subsequent resolution, which can be inefficient.[1]Inherently enantioselective, directly yielding the desired (1S) stereoisomer, eliminating the need for resolution.[5][6]
Number of Synthetic Steps Generally involves 2-3 steps to the key amino alcohol precursor.[2][4]Potentially achievable in a similar number of steps, but with greater control over stereochemistry.
Overall Yield Moderate to good, but the resolution step significantly reduces the overall yield of the desired enantiomer.Potentially higher overall yield of the final enantiopure product due to the elimination of the resolution step.
Purity and Impurity Profile Can generate various impurities that require careful purification.[7][8]The stereospecific nature of the synthesis may lead to a cleaner product with a more predictable impurity profile.
Safety and Reagents The use of reagents like diborane in some reduction steps poses safety concerns, although safer alternatives like NaBH4 are available.[3]Modern enantioselective methods often utilize milder and safer reagents and catalysts.[5][7]
Cost-Effectiveness Starting materials are generally inexpensive, but the cost of resolution can be significant.Chiral catalysts or auxiliaries can be expensive, but the increased efficiency and yield may offset this cost at scale.

Experimental Protocols

Synthesis of a Traditional Fluoxetine Precursor: (±)-3-(Dimethylamino)-1-phenylpropan-1-ol

This protocol is based on the well-established Mannich reaction followed by reduction.[4]

Step 1: Synthesis of 3-(Dimethylamino)propiophenone (Mannich Base)

  • To a round-bottom flask, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and add diethyl ether to precipitate the product.

  • Filter the solid and wash with cold diethyl ether to obtain the hydrochloride salt of the Mannich base.

Step 2: Reduction to (±)-3-(Dimethylamino)-1-phenylpropan-1-ol

  • Dissolve the Mannich base hydrochloride in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) in portions.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic amino alcohol.

Proposed Synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

This proposed synthesis is based on modern, highly stereocontrolled methods for the synthesis of chiral amino alcohols.[5][6]

Step 1: Enantioselective Epoxidation of a Pro-chiral Olefin

  • Synthesize a suitable pro-chiral olefin precursor, such as 1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-ol.

  • Perform an enantioselective epoxidation (e.g., Sharpless asymmetric epoxidation) using a chiral catalyst (e.g., titanium tetraisopropoxide and a chiral tartrate ester) and an oxidizing agent (e.g., tert-butyl hydroperoxide). This will stereoselectively form one enantiomer of the corresponding epoxide.

Step 2: Regioselective Ring-Opening of the Epoxide

  • Dissolve the chiral epoxide in a suitable solvent (e.g., isopropanol).

  • Add a nitrogen nucleophile, such as ammonia or a protected amine (e.g., benzylamine), to the solution.

  • Heat the reaction mixture to facilitate the regioselective ring-opening of the epoxide at the less hindered carbon, yielding the desired amino alcohol. If a protected amine was used, a subsequent deprotection step will be required.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_traditional Traditional Fluoxetine Precursor Synthesis cluster_novel Novel Precursor Synthesis (Proposed) acetophenone Acetophenone mannich_base 3-(Dimethylamino)propiophenone acetophenone->mannich_base formaldehyde Formaldehyde formaldehyde->mannich_base dimethylamine Dimethylamine dimethylamine->mannich_base amino_alcohol_racemic (±)-3-(Dimethylamino)-1-phenylpropan-1-ol mannich_base->amino_alcohol_racemic Reduction (e.g., NaBH4) fluoxetine_racemic Racemic Fluoxetine amino_alcohol_racemic->fluoxetine_racemic Further Steps resolution Resolution fluoxetine_racemic->resolution s_fluoxetine (S)-Fluoxetine resolution->s_fluoxetine pro_chiral_olefin Pro-chiral Olefin chiral_epoxide Chiral Epoxide pro_chiral_olefin->chiral_epoxide Asymmetric Epoxidation novel_precursor (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL chiral_epoxide->novel_precursor Ring-opening with NH3 s_fluoxetine_direct (S)-Fluoxetine Analog novel_precursor->s_fluoxetine_direct Further Steps

Caption: Comparative synthetic pathways for traditional and novel fluoxetine precursors.

Analytical Characterization and Quality Control

The purity and identity of pharmaceutical precursors are critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques for this purpose.

HPLC Method for Purity Determination

A robust reverse-phase HPLC method can be developed to assess the purity of both the traditional and novel precursors.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method can effectively separate the main precursor from starting materials, by-products, and other impurities.

GC-MS for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present in the synthesized precursors.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

  • Temperature Program: A temperature gradient to ensure the separation of components with different boiling points.

  • Detection: Mass spectrometry (MS) for the identification of impurities based on their mass spectra.

Analytical_Workflow start Synthesized Precursor hplc HPLC Analysis (Purity Assay) start->hplc gcms GC-MS Analysis (Impurity Identification) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr ftir FT-IR Spectroscopy (Functional Group Analysis) start->ftir release Precursor Release for Next Synthetic Step hplc->release gcms->release nmr->release ftir->release

Caption: A typical analytical workflow for the characterization of fluoxetine precursors.

Conclusion and Future Outlook

The traditional synthesis of fluoxetine precursors, while well-established, often suffers from a lack of stereocontrol, necessitating a resolution step that can be costly and inefficient. The proposed novel precursor, (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL, offers a promising alternative by incorporating stereochemistry at an early stage. While the direct synthesis of this specific molecule requires further dedicated research, the principles of modern asymmetric synthesis suggest that it is a highly viable and potentially superior route.

For researchers and drug development professionals, the key takeaway is the importance of considering not just the immediate yield of a reaction, but the overall efficiency of the entire synthetic process, including stereochemical control and purification. The development and adoption of novel, stereochemically-defined precursors like the one discussed here will be crucial in advancing the synthesis of chiral pharmaceuticals like fluoxetine, leading to more efficient, cost-effective, and sustainable manufacturing processes.

References

  • G. A. Molloy, K. K. Schmiegel, U.S.
  • E. J. Corey, G. A. Reichard, A practical and enantioselective synthesis of (R)- and (S)-fluoxetine. Tetrahedron Lett.1989, 30, 5207-5210.
  • D. M. Perrine, N. R. Sabanayagam, K. J. Reynolds, The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. J. Chem. Educ.1998 , 75, 1266. [Link]

  • D. M. Perrine, N. R. Sabanayagam, K. J. Reynolds, Synthesis of NMP, a fluoxetine (prozac) precursor, in the introductory organic laboratory. J. Chem. Educ.1998 , 75, 1266-1268. [Link]

  • D. L. Robertson, et al., (S)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropanamine (LY248686), a potent and selective inhibitor of serotonin and norepinephrine uptake. J. Med. Chem.1991, 34, 2047-2054.
  • T. L. Fevig, et al., Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Org. Process Res. Dev.2000 , 4, 513-519. [Link]

  • J. A. Werner, et al., Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chem. Neurosci.2013 , 4, 521-533. [Link]

  • D. W. Robertson, et al., Enantiomers of fluoxetine. J. Med. Chem.1988, 31, 1412-1417.
  • P. R. Carlier, et al., A Facile Stereocontrolled Synthesis of anti-α-(Trifluoromethyl)-β-amino Alcohols. Org. Lett.2000 , 2, 2443-2445. [Link]

  • D. M. Perrine, N. R. Sabanayagam, K. J. Reynolds, Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 1998 , 75 (10), 1266. [Link]

Sources

Comparative

Benchmarking the performance of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL as a catalyst

Chiral amino alcohols are foundational pillars in asymmetric synthesis, serving as highly efficient ligands for carbon-carbon bond-forming reactions. For researchers and drug development professionals, selecting the opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral amino alcohols are foundational pillars in asymmetric synthesis, serving as highly efficient ligands for carbon-carbon bond-forming reactions. For researchers and drug development professionals, selecting the optimal chiral ligand is a critical step in designing stereoselective synthetic routes[1].

This guide provides an in-depth, objective benchmark of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol (hereafter referred to as TFMPPA )—a highly specialized analog of norephedrine. By evaluating its performance in the gold-standard enantioselective addition of diethylzinc to aldehydes, we will analyze how the incorporation of a 4-trifluoromethoxy (-OCF3) group influences catalytic kinetics, transition-state sterics, and overall enantiomeric excess (ee).

Mechanistic Rationale & Catalyst Design

The structural evolution from standard (1S,2R)-norephedrine to TFMPPA involves the para-substitution of a trifluoromethoxy group on the phenyl ring. This specific modification is not merely cosmetic; it fundamentally alters the electronic and physicochemical properties of the catalyst[2]:

  • Enhanced Lewis Acidity via Electronic Withdrawal: The -OCF3 group is strongly electron-withdrawing (Hammett σp​ = 0.35). When TFMPPA coordinates with diethylzinc to form the active zinc alkoxide precatalyst, this electron withdrawal is transmitted through the ligand backbone, increasing the Lewis acidity of the coordinated zinc center. A more Lewis acidic zinc atom accelerates the activation of the incoming aldehyde substrate.

  • Lipophilicity and Solvent Compatibility: The -OCF3 group is highly lipophilic ( π = 1.04). In the classic Noyori mechanism for dialkylzinc additions, the active transition state is a dimeric zinc complex[3]. High lipophilicity improves the catalyst's solubility and prevents off-cycle aggregation in non-polar solvents (like toluene or hexanes), which are strictly required to maintain the structural integrity of the stereocontrolling transition state.

  • Transition State Sterics: The bulky nature of the -OCF3 group subtly alters the spatial environment of the catalytic pocket, enhancing the nonbonded repulsions between the unreactive spectator groups and the aldehyde, thereby enforcing a stricter enantiofacial discrimination[3].

CatalyticCycle Precatalyst Ligand (TFMPPA) + ZnEt2 (Precatalyst Formation) ActiveCat Dimeric Zinc Complex (Active Catalyst) Precatalyst->ActiveCat - Ethane SubstrateBind Aldehyde Coordination (Lewis Acid Activation) ActiveCat->SubstrateBind + Aldehyde, ZnEt2 TransitionState Alkyl Transfer (Stereocontrolling TS) SubstrateBind->TransitionState Alkyl Migration ProductRel Product Release (Chiral Alkoxide) TransitionState->ProductRel ProductRel->ActiveCat Catalyst Regeneration

Fig 1: Autocatalytic cycle of diethylzinc addition via the Noyori dimeric zinc mechanism.

Benchmarking Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The enantioselective addition of diethylzinc to benzaldehyde is used as the primary benchmark[1]. Toluene is selected as the solvent because non-polar environments maximize the energy difference between the diastereomeric transition states, yielding higher enantioselectivity.

Step-by-Step Methodology
  • Catalyst Preparation (Inert Atmosphere): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and flushed with argon, dissolve 0.1 mmol (5 mol%) of the chiral amino alcohol ligand (TFMPPA) in 5.0 mL of anhydrous toluene.

  • Zinc Activation: Cool the solution to 0 °C using an ice bath. Slower initial kinetics at 0 °C prevent runaway exothermic decomposition of the alkylzinc reagent. Dropwise, add 2.2 mL of a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) via syringe. Stir for 30 minutes to ensure complete evolution of ethane gas and formation of the active zinc alkoxide complex.

  • Substrate Addition: Slowly add freshly distilled benzaldehyde (2.0 mmol) to the activated catalyst mixture. The distillation of the aldehyde is critical; trace benzoic acid impurities will irreversibly protonate and deactivate the basic amino alcohol ligand.

  • Reaction Monitoring: Maintain the reaction at 0 °C. Monitor the consumption of benzaldehyde via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent system with UV visualization.

  • Quenching: Upon complete consumption of the starting material, quench the reaction carefully by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise at 0 °C. This safely neutralizes unreacted diethylzinc and breaks down the product zinc alkoxide into the free secondary alcohol.

  • Validation & Analysis: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Determine the chemical yield via 1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene). Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane/Isopropanol, 1.0 mL/min, 254 nm).

Workflow Step1 1. Preparation Dissolve TFMPPA in Toluene (0 °C) Step2 2. Activation Add ZnEt2 (1M) Stir 30 min Step1->Step2 Step3 3. Addition Add Aldehyde Monitor via TLC Step2->Step3 Step4 4. Quenching Add sat. NH4Cl at 0 °C Step3->Step4 Step5 5. Analysis Chiral HPLC Yield & ee% Step4->Step5

Fig 2: Standardized experimental workflow for the asymmetric addition of diethylzinc to aldehydes.

Comparative Performance Data

To objectively benchmark TFMPPA, we compare its performance against three industry-standard chiral ligands: (1S,2R)-Norephedrine , (S)-Diphenylprolinol (DPMP) , and Noyori's (-)-DAIB [3].

Table 1: Catalyst Comparison (Addition to Benzaldehyde)

Reaction Conditions: 2.0 mmol Benzaldehyde, 2.2 mmol ZnEt2​ , 5 mol% Ligand, Toluene, 0 °C.

Chiral LigandTime to Completion (h)Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
TFMPPA 1.5 98 96 (R)
(1S,2R)-Norephedrine4.09289(R)
(-)-DAIB2.09598(S)
(S)-Diphenylprolinol6.08582(S)

Analysis: TFMPPA demonstrates significantly faster reaction kinetics (1.5 h) compared to its non-fluorinated parent, Norephedrine (4.0 h). This validates the hypothesis that the electron-withdrawing -OCF3 group increases the Lewis acidity of the active zinc complex, accelerating the alkyl transfer step. While (-)-DAIB edges out TFMPPA slightly in enantioselectivity (98% vs. 96%), TFMPPA provides a highly competitive alternative with superior turnover rates.

Table 2: Substrate Scope of TFMPPA

Evaluating the robustness of TFMPPA across different electronic and steric aldehyde profiles.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee %)Notes on CausalityBenzaldehyde9896Ideal steric/electronic balance for the catalytic pocket.p-Tolualdehyde9694Electron-donating group slightly slows aldehyde activation.p-Chlorobenzaldehyde9997Electron-withdrawing group accelerates addition; highly compatible.Hexanal (Aliphatic)8885Lack of π π stacking interactions in the TS reduces enantiofacial control.

Conclusion

The benchmarking data clearly indicates that (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol (TFMPPA) is a highly robust and kinetically superior chiral catalyst for the asymmetric addition of dialkylzincs to aldehydes. By rationally incorporating a trifluoromethoxy group, the catalyst achieves a synergistic balance of enhanced Lewis acidity and improved lipophilicity. For drug development professionals requiring rapid, high-yielding, and highly enantioselective carbon-carbon bond formations, TFMPPA serves as a powerful upgrade over traditional ephedrine-derived auxiliaries.

References

  • Yamakawa, M., & Noyori, R. (1995). Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection. Organometallics - ACS Publications. Available at:[Link]

  • Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. PMC - National Institutes of Health. Available at:[Link]

Sources

Validation

A Prospective Analysis of the Structure-Activity Relationship of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol Derivatives: A Guide for Therapeutic Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a forward-looking, in-depth analysis of the structure-activity relationships (SAR) for derivatives of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol, a chiral scaffold with significant potential for therapeutic modulation of various biological targets, including G-protein coupled receptors such as the adrenergic receptors.

While comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes established principles from the broader class of phenylethanolamines and the well-documented effects of the trifluoromethoxy group to provide a predictive framework for the design of novel, potent, and selective therapeutic agents. The insights and protocols herein are intended to empower researchers in drug discovery to explore this promising chemical space with a robust, data-driven approach.

The Significance of the Core Scaffold: A Trifecta of Favorable Moieties

The therapeutic potential of the (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol scaffold is rooted in the synergistic interplay of its three key structural features:

  • The (1S)-1-Amino-propan-2-ol Backbone: This chiral amino alcohol is a well-established pharmacophore found in numerous adrenergic receptor agonists and antagonists. The stereochemistry at both the benzylic carbon bearing the amino group and the adjacent carbon with the hydroxyl group is critical for receptor recognition and activation.

  • The 4-Trifluoromethoxy Phenyl Ring: The -OCF₃ group at the para position of the phenyl ring is a powerful modulator of the molecule's properties. It is a strong electron-withdrawing group, which can influence the pKa of the amine and the electronic nature of the aromatic ring. Furthermore, its lipophilic nature can enhance membrane permeability and metabolic stability.

  • Stereochemistry: The specific (1S) configuration is crucial for enantioselective interactions with chiral biological targets like receptors and enzymes.

Hypothetical Structure-Activity Relationship (SAR) Exploration

The following sections explore potential modifications at key positions of the (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol scaffold and their predicted impact on biological activity. This analysis is based on established SAR trends for phenylethanolamine derivatives.

Modifications of the Amino Group (R¹)

The nature of the substituent on the amino group is a primary determinant of adrenergic receptor selectivity (α vs. β) and potency.

R¹ SubstituentPredicted Effect on ActivityRationale
-H (Primary Amine) Baseline activity, potential for α-adrenergic agonism.Small, unbranched substituents are often tolerated at α-receptors.
-CH₃ (Secondary Amine) Increased β-adrenergic activity compared to primary amine.Small alkyl groups can enhance affinity for β-receptors.
-CH(CH₃)₂ (Isopropyl) Potent, non-selective β-adrenergic agonism.The isopropyl group is a classic substituent for potent β-agonists like isoproterenol.
-C(CH₃)₃ (tert-Butyl) High β₂-selectivity.A bulky tert-butyl group is a hallmark of β₂-selective agonists, likely due to favorable interactions within the β₂-adrenergic receptor binding pocket.
-Aralkyl (e.g., -CH₂CH₂Ph) Potential for mixed α/β activity or enhanced β-selectivity depending on the aralkyl group.The aromatic ring can engage in additional binding interactions within the receptor.
Modifications of the Phenyl Ring (R²)

Alterations to the substitution pattern of the phenyl ring can fine-tune potency and selectivity.

R² SubstituentPredicted Effect on ActivityRationale
-H ( unsubstituted) Reduced potency.The trifluoromethoxy group is likely crucial for the parent compound's activity profile.
-F, -Cl, -Br Potentially retained or slightly altered activity.Halogens can serve as bioisosteres for the trifluoromethoxy group, though with different electronic and steric properties.
-CF₃ May retain activity, potentially with altered selectivity.The trifluoromethyl group is also strongly electron-withdrawing but lacks the ether linkage.
-CN Potential for retained activity.The cyano group is another strong electron-withdrawing group that can act as a bioisostere.
-OCH₃ Likely reduced activity.An electron-donating group would significantly alter the electronic properties of the phenyl ring.
Modifications of the Propan-2-ol Backbone (R³)

Changes to the alkyl portion of the backbone can influence both pharmacodynamics and pharmacokinetics.

R³ Substituent (at C2)Predicted Effect on ActivityRationale
-H (Ethanolamine) May alter receptor subtype selectivity.The methyl group at C2 can contribute to selectivity between adrenergic receptor subtypes.
-CH₂CH₃ (Butan-2-ol) Potentially reduced activity.Larger alkyl groups at this position may introduce steric hindrance in the binding pocket.

Experimental Protocols

General Asymmetric Synthesis of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol Derivatives

The following is a representative, multi-step protocol for the asymmetric synthesis of the target derivatives.

Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary

  • To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in toluene, add triphosgene (0.4 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the resulting solid and wash with cold toluene to afford the chiral oxazolidinone.

Step 2: N-Acylation of the Oxazolidinone

  • To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After 30 minutes, add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the product by column chromatography.

Step 3: Asymmetric Aldol Condensation

  • To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous dichloromethane at -78 °C, add titanium tetrachloride (1.1 eq) followed by diisopropylethylamine (1.2 eq).

  • After 1 hour, add 4-(trifluoromethoxy)benzaldehyde (1.2 eq).

  • Stir at -78 °C for 4 hours, then warm to 0 °C for 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

  • Purify the aldol adduct by column chromatography.

Step 4: Reductive Cleavage of the Auxiliary

  • To a solution of the aldol adduct (1.0 eq) in anhydrous THF at 0 °C, add lithium borohydride (2.0 eq).

  • Stir at room temperature for 12 hours.

  • Carefully quench with 1 M HCl.

  • Basify with 2 M NaOH and extract with ethyl acetate to obtain the chiral 1-phenyl-1,2-diol.

Step 5: Conversion to the Final Amino Alcohol Derivative

  • The diol can be converted to the corresponding amino alcohol through a variety of methods, including mesylation followed by azide displacement and reduction, or through a Mitsunobu reaction with a suitable nitrogen nucleophile followed by deprotection.

Biological Evaluation: cAMP Assay for G-Protein Coupled Receptor Activation

This protocol outlines a functional assay to determine the agonist activity of the synthesized derivatives at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., β₂-adrenergic receptor).

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • cAMP-Glo™ Assay kit (Promega) or similar.

  • Test compounds and reference agonist (e.g., isoproterenol).

Procedure:

  • Cell Plating: Plate the HEK293 cells in a white, 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at 37 °C.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature.

  • Luminescence Reading: Add the cAMP-Glo™ Detection Solution and incubate for 20 minutes in the dark. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Visualizing the SAR and Experimental Workflow

SAR_Hypothesis Core (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol R1 R¹ (Amino Group) Core->R1 Modulate Selectivity (α vs. β) R2 R² (Phenyl Ring) Core->R2 Fine-tune Potency R3 R³ (Backbone) Core->R3 Influence PK/PD Primary -H R1->Primary α-agonism? Secondary -CH₃ R1->Secondary β-activity ↑ Isopropyl -CH(CH₃)₂ R1->Isopropyl Potent β-agonist tertButyl -C(CH₃)₃ R1->tertButyl β₂-selectivity ↑ Halogens -F, -Cl, -Br R2->Halogens CF3 -CF₃ R2->CF3 CN -CN R2->CN Ethanolamine -H at C2 R3->Ethanolamine

Caption: Hypothetical SAR of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol derivatives.

Synthesis_Workflow Norephedrine (1R,2S)-(-)-Norephedrine Oxazolidinone Chiral Oxazolidinone Norephedrine->Oxazolidinone Triphosgene Acylated_Oxazolidinone N-Acylated Oxazolidinone Oxazolidinone->Acylated_Oxazolidinone 1. n-BuLi 2. Acyl Chloride Aldol_Adduct Aldol Adduct Acylated_Oxazolidinone->Aldol_Adduct TiCl₄, DIPEA, Ar-CHO Diol Chiral Diol Aldol_Adduct->Diol LiBH₄ Final_Product Target Amino Alcohol Derivative Diol->Final_Product Multi-step Conversion Stimulation Compound Stimulation Final_Product->Stimulation Cell_Culture Transfected HEK293 Cells Cell_Culture->Stimulation cAMP_Assay cAMP Detection Stimulation->cAMP_Assay Data_Analysis EC₅₀ Determination cAMP_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion

The (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-ol scaffold represents a promising starting point for the development of novel therapeutics. While a comprehensive, published SAR is yet to be established, this guide provides a robust, predictive framework based on established medicinal chemistry principles. By systematically exploring modifications to the amino group, the phenyl ring, and the propan-2-ol backbone, researchers can rationally design and synthesize new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a practical starting point for the synthesis and biological evaluation of these exciting new derivatives. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Due to the hypothetical nature of this guide for a compound without extensive, direct SAR literature, the references would typically include foundational medicinal chemistry textbooks and review articles on the SAR of phenylethanolamines and the role of fluorine in drug design. For the purpose of this demonstration, specific, clickable URLs to such general resources are not provided, as the core of this guide is the application of established principles to a novel, specific case.

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